Thiomorpholine 1,1-dioxide
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c6-8(7)3-1-5-2-4-8/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOVLWQBFFJETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424427 | |
| Record name | Thiomorpholine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39093-93-1 | |
| Record name | Thiomorpholine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiomorpholine 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"thiomorpholine 1,1-dioxide chemical structure and IUPAC name"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiomorpholine 1,1-dioxide is a saturated six-membered heterocyclic compound containing both nitrogen and sulfur atoms, with the latter being in its highest oxidation state. This unique structural feature imparts a combination of stability and functionality that has made it a valuable scaffold in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the chemical structure, IUPAC nomenclature, synthetic methodologies, and known biological activities of this compound. Particular emphasis is placed on its role as an inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway, a key mediator of inflammatory responses. While quantitative biological data for the parent compound is not widely available in the public domain, this guide presents data for some of its key derivatives to illustrate the therapeutic potential of this chemical family. Detailed experimental protocols for the synthesis of this compound and its hydrochloride salt are provided, along with a representative scheme for its use as a synthetic building block.
Chemical Structure and Nomenclature
This compound is a heterocyclic compound with a six-membered ring containing one nitrogen atom, one sulfur atom, and four carbon atoms. The sulfur atom is doubly bonded to two oxygen atoms, forming a sulfone group.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
IUPAC Name: this compound
Synonyms:
Molecular Formula: C₄H₉NO₂S[1][2]
Molecular Weight: 135.18 g/mol [1][2]
Physicochemical Properties
| Property | Value | Reference(s) |
| Melting Point | 68 - 71 °C | [2] |
| Boiling Point | 155 °C at 1 mmHg | [2] |
| Appearance | White to almost white crystalline powder | [2] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.
Experimental Protocol 1: Oxidation of Thiomorpholine
This method involves the direct oxidation of thiomorpholine using a strong oxidizing agent such as hydrogen peroxide.
Caption: Workflow for the synthesis of this compound via oxidation.
Detailed Methodology: To a flask, add sodium tungstate dihydrate (0.0066 g, 0.02 mmol), trioctylmethylammonium methyl sulfate (0.0093 g, 0.02 mmol), triphenylphosphine (0.0032 g, 0.02 mmol), and 30% hydrogen peroxide solution (5.7 g, 50 mmol). Vigorously stir the mixture at room temperature for 10 minutes. Add thiomorpholine (0.21 g, 2.0 mmol) to the mixture. Heat the reaction mixture to 50°C and stir for 2 hours. After cooling to room temperature, quench the reaction with a saturated solution of sodium thiosulfate (NaS₂O₃). Extract the product with ethyl acetate. Remove the solvent under reduced pressure, and purify the residue by column chromatography using 20% ethyl acetate in petroleum ether to yield this compound.
Experimental Protocol 2: Deprotection of a Carbamate Precursor
This method involves the removal of a protecting group from a thiomorpholine-4-carboxylate precursor.
Detailed Methodology: Dissolve tert-butylthiomorpholine-4-carboxylate (5.8 g, 0.024 mol) in a mixture of dichloromethane (50 ml) and trifluoroacetic acid (70 ml). Stir the resulting mixture at 25°C for 5 hours, monitoring the reaction completion by TLC. Concentrate the mixture under reduced pressure. Add water (30 mL) to the residue and basify to a pH of 8.0 with an aqueous ammonia solution. Extract the product three times with dichloromethane (50 mL each). Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.[4]
Synthesis of this compound Hydrochloride
The hydrochloride salt is often preferred for its improved solubility and stability.
Detailed Methodology: Dissolve tert-butyl 1,1-dioxothiomorpholine-4-carboxylate (2.03 g, 8.63 mmol) in a solvent mixture of 10% hydrochloric acid in methanol (20 mL) and tetrahydrofuran (20 mL). Slowly add concentrated hydrochloric acid (4.0 mL) to the reaction system while stirring at room temperature. Continue stirring at room temperature for 3 hours. After the reaction is complete, remove the solvent by concentration under reduced pressure. To the resulting solid, add methanol (20 mL), tetrahydrofuran (20 mL), and concentrated hydrochloric acid (4.0 mL), followed by water (10 mL) to ensure complete dissolution. Stir this solution at room temperature for 1 hour. Concentrate the solvent again under reduced pressure. Suspend the resulting crystals in methanol, filter, wash with methanol, and dry under ventilated conditions to give this compound hydrochloride as colorless crystals.
Biological Activity and Mechanism of Action
This compound and its derivatives have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. A primary mechanism underlying its anti-inflammatory properties is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.
Inhibition of the TLR4 Signaling Pathway
TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Activation of TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. This compound has been shown to inhibit this pathway, thereby reducing the inflammatory response.
Caption: Simplified diagram of the TLR4 signaling pathway and the inhibitory action of this compound.
Quantitative Biological Data of Thiomorpholine Derivatives
Table 1: Antimicrobial Activity of a Thiomorpholine Derivative
| Microorganism | MIC (µg/mL) of 1-chloro-2-isocyanatoethane derivative |
| Staphylococcus aureus (ATCC 25923) | 64 |
Data extracted from a study on thiomorpholine derivatives, not the parent compound.[2]
It is important to note that in the same study, the thiomorpholine derivative showed no activity against the tested Gram-negative organisms.[2]
Applications in Organic Synthesis
This compound is a versatile building block for the synthesis of more complex, biologically active molecules. Its secondary amine can be readily functionalized, and the sulfone group can influence the chemical properties of the resulting compounds.
Use in the Synthesis of Antibacterial Agents
One notable application is in the synthesis of analogues of the antibiotic linezolid, where the morpholine ring is replaced by this compound. This modification can alter the pharmacokinetic and pharmacodynamic properties of the drug.
Caption: General synthetic scheme for the utilization of this compound as a building block.
Representative Experimental Protocol (General Procedure for N-Arylation): A detailed, specific protocol starting from this compound for the synthesis of a linezolid analogue was not found in the reviewed literature. However, a general procedure for the N-arylation of similar heterocyclic amines is as follows:
To a reaction vessel containing a suitable solvent (e.g., toluene or dioxane), add this compound, an aryl halide (e.g., aryl bromide or iodide) or an arylboronic acid, a palladium or copper catalyst (e.g., Pd₂(dba)₃ or CuI), a suitable ligand (e.g., a phosphine ligand for palladium catalysis), and a base (e.g., Cs₂CO₃ or K₃PO₄). The reaction mixture is typically heated under an inert atmosphere for several hours until completion, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by filtration, extraction, and purification by column chromatography to yield the N-arylated product.
Conclusion
This compound is a chemically stable and synthetically versatile scaffold with significant potential in drug discovery and development. Its role as an inhibitor of the TLR4 signaling pathway highlights its promise as a lead structure for the development of novel anti-inflammatory agents. While quantitative biological data for the parent compound remains elusive in publicly available literature, the potent activities of its derivatives underscore the importance of this chemical motif. The synthetic protocols provided herein offer a foundation for researchers to access and further explore the chemical and biological properties of this compound and its analogues. Future research focused on the quantitative biological evaluation of the parent compound and the development of novel synthetic methodologies for its functionalization will undoubtedly expand its applications in science and medicine.
References
- 1. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Experimental and In-Silico Investigation of Anti-Microbial Activity of 1-Chloro-2-Isocyanatoethane Derivatives of Thiomorpholine, Piperazine and Morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
"physical and chemical properties of 1,4-thiazinane 1,1-dioxide"
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Thiazinane 1,1-dioxide, also known as thiomorpholine 1,1-dioxide, is a saturated six-membered heterocyclic compound containing a sulfonamide functional group within its core structure. This versatile scaffold has garnered significant interest in medicinal chemistry and drug development due to its unique physicochemical properties and its utility as a key building block in the synthesis of a wide array of biologically active molecules. Its structural rigidity and the hydrogen bonding capabilities of the sulfonyl and amine groups contribute to its favorable interactions with biological targets. This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,4-thiazinane 1,1-dioxide, detailed experimental protocols for its synthesis, and an exploration of its potential role in modulating cellular signaling pathways.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of 1,4-thiazinane 1,1-dioxide are summarized below. These properties are crucial for its handling, formulation, and application in synthetic and biological studies.
General Properties
| Property | Value |
| Chemical Name | 1,4-Thiazinane 1,1-dioxide |
| Synonyms | This compound |
| CAS Number | 39093-93-1 |
| Molecular Formula | C₄H₉NO₂S |
| Molecular Weight | 135.18 g/mol |
| Appearance | White to off-white crystalline powder |
Tabulated Physicochemical Data
The following table presents key quantitative physicochemical data for 1,4-thiazinane 1,1-dioxide, facilitating easy comparison and reference.
| Property | Value | Reference(s) |
| Melting Point | 68 - 71 °C | [1] |
| Boiling Point | 155 °C at 1 mmHg | [2] |
| Solubility | Soluble in water; Slightly soluble in DMSO and Methanol | [3] |
| pKa (Predicted) | 6.48 ± 0.20 |
Experimental Protocols
The synthesis of 1,4-thiazinane 1,1-dioxide can be achieved through several synthetic routes. The most common methods involve the oxidation of thiomorpholine or the deprotection of an N-protected 1,4-thiazinane 1,1-dioxide derivative.
Synthesis by Oxidation of Thiomorpholine
This protocol describes the synthesis of 1,4-thiazinane 1,1-dioxide via the oxidation of thiomorpholine using hydrogen peroxide.
Workflow for Oxidation of Thiomorpholine
Caption: Oxidation of thiomorpholine to 1,4-thiazinane 1,1-dioxide.
Materials:
-
Thiomorpholine
-
Hydrogen peroxide (30% solution)
-
Acetic acid
-
Dichloromethane
-
Cyclohexane
Procedure:
-
Dissolve thiomorpholine in acetic acid.
-
Slowly add a 30% hydrogen peroxide solution to the mixture while stirring at room temperature.
-
Continue stirring the reaction mixture for 48 hours.
-
Remove the solvent by evaporation under reduced pressure.
-
Recrystallize the resulting solid from a dichloromethane-cyclohexane solvent system to yield pure 1,4-thiazinane 1,1-dioxide.
Synthesis via Deprotection of N-Boc-1,4-thiazinane 1,1-dioxide
This method involves the removal of a tert-butoxycarbonyl (Boc) protecting group from the nitrogen atom of the corresponding protected 1,4-thiazinane 1,1-dioxide.
Workflow for Deprotection of N-Boc-1,4-thiazinane 1,1-dioxide
Caption: Synthesis via deprotection of the N-Boc derivative.
Materials:
-
tert-Butyl thiomorpholine-4-carboxylate 1,1-dioxide (N-Boc-1,4-thiazinane 1,1-dioxide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Aqueous ammonia solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve tert-butyl thiomorpholine-4-carboxylate 1,1-dioxide in dichloromethane.
-
Add trifluoroacetic acid to the solution and stir at room temperature for 5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and basify to a pH of 8.0 with an aqueous ammonia solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1,4-thiazinane 1,1-dioxide.
Reactivity and Biological Significance
1,4-Thiazinane 1,1-dioxide serves as a versatile intermediate in organic synthesis, primarily acting as a nucleophile through its secondary amine.[2] This reactivity allows for the introduction of various substituents at the nitrogen atom, leading to a diverse library of derivatives with potential pharmacological activities.
Chemical Reactivity
The presence of the electron-withdrawing sulfonyl group reduces the basicity of the nitrogen atom compared to thiomorpholine. However, the nitrogen remains sufficiently nucleophilic to react with a range of electrophiles, including alkyl halides, acyl chlorides, and isocyanates. These reactions are fundamental to the use of 1,4-thiazinane 1,1-dioxide as a scaffold in medicinal chemistry.
Biological Activity and Potential Signaling Pathway Involvement
While the specific biological targets and signaling pathways of the parent 1,4-thiazinane 1,1-dioxide are not extensively characterized, derivatives of the broader thiazine class have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[4]
One report suggests that 1,4-thiazinane 1,1-dioxide may exhibit anti-inflammatory properties through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[1] TLR4 is a key pattern recognition receptor of the innate immune system that, upon activation by ligands such as lipopolysaccharide (LPS), triggers a downstream signaling cascade leading to the production of pro-inflammatory cytokines.
Potential TLR4 Signaling Pathway Inhibition
Caption: A potential mechanism of action via inhibition of the TLR4 signaling pathway.
The diagram above illustrates a simplified representation of the MyD88-dependent TLR4 signaling cascade. Inhibition of this pathway by molecules such as 1,4-thiazinane 1,1-dioxide could potentially reduce the inflammatory response, making it a scaffold of interest for the development of novel anti-inflammatory agents.[1] It is important to note that further research is required to definitively establish and characterize this mechanism of action for 1,4-thiazinane 1,1-dioxide and its derivatives.
Applications in Drug Development
The structural features of 1,4-thiazinane 1,1-dioxide make it an attractive starting point for the design of new therapeutic agents. Its use as a key intermediate has been noted in the development of anti-inflammatory and analgesic drugs.[3] The ability to readily modify the scaffold allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery.
Conclusion
1,4-Thiazinane 1,1-dioxide is a heterocyclic compound with a well-defined set of physical and chemical properties that make it a valuable tool for chemical and pharmaceutical research. While detailed experimental spectral and crystallographic data are not widely available, established synthetic protocols allow for its reliable preparation. The potential for this scaffold to serve as a basis for the development of novel therapeutics, possibly through the modulation of inflammatory pathways such as TLR4 signaling, warrants further investigation. This guide provides a foundational understanding of 1,4-thiazinane 1,1-dioxide for scientists and researchers aiming to leverage its properties in their work.
References
An In-depth Technical Guide to Thiomorpholine 1,1-dioxide (CAS: 39093-93-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiomorpholine 1,1-dioxide, with the Chemical Abstracts Service (CAS) registry number 39093-93-1, is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Structurally, it is a saturated six-membered ring containing a nitrogen atom and a sulfur atom, where the sulfur is oxidized to a sulfone group. This modification enhances the compound's polarity and potential for hydrogen bonding, making it a valuable scaffold and building block in the synthesis of novel therapeutic agents.[1] Its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, biological activities, and experimental protocols related to this compound.
Physicochemical and Spectroscopic Data
While detailed spectroscopic data such as NMR and IR peak assignments are not widely available in the public domain and are typically provided with commercial samples, the fundamental physicochemical properties of this compound have been reported.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 39093-93-1 | [1] |
| Molecular Formula | C4H9NO2S | [1] |
| Molecular Weight | 135.19 g/mol | [1] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 70 °C | [1] |
| Boiling Point | 155 °C at 1 mmHg | [4] |
| Solubility | Soluble in water, DMSO, and Methanol | [3] |
| pKa | 6.48 ± 0.20 (Predicted) | [3] |
| SMILES | C1CS(=O)(=O)CCN1 | [1] |
Note: Spectroscopic data (1H NMR, 13C NMR, IR, Mass Spectrometry) are best obtained from the certificate of analysis provided by a commercial supplier.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the oxidation of a thiomorpholine precursor. Below are detailed experimental protocols for two common synthetic routes.
Synthesis via Oxidation with Potassium Permanganate
This method involves the oxidation of an N-protected thiomorpholine, followed by deprotection to yield the hydrochloride salt, which can then be neutralized.
Experimental Protocol:
-
Amino-protection of Thiomorpholine: React thiomorpholine with a suitable protecting group (e.g., tert-butoxycarbonyl anhydride) to form the N-protected thiomorpholine.
-
Oxidation: Dissolve the N-protected thiomorpholine in a suitable solvent (e.g., a mixture of water and an organic solvent like acetone). Cool the solution in an ice bath.
-
Add a solution of potassium permanganate dropwise to the cooled solution while stirring vigorously. The reaction is exothermic and the temperature should be maintained below 10 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess potassium permanganate by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the reaction mixture to remove the manganese dioxide and wash the filter cake with the organic solvent.
-
Deprotection and Isolation: Concentrate the filtrate under reduced pressure to remove the organic solvent. Add hydrochloric acid to the aqueous residue to facilitate the removal of the protecting group and precipitate the hydrochloride salt of this compound.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound hydrochloride.
-
To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a suitable base (e.g., sodium bicarbonate) until the pH is approximately 8. The free base can then be extracted with an organic solvent like dichloromethane, dried over anhydrous sodium sulfate, and concentrated to give pure this compound.
Synthesis via Oxidation with Hydrogen Peroxide
This method provides a cleaner alternative to potassium permanganate, often with easier work-up.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve thiomorpholine in a suitable solvent such as acetic acid or a mixture of methanol and water.
-
Oxidation: To the stirred solution, add a 30% aqueous solution of hydrogen peroxide dropwise. The reaction may be exothermic and may require cooling to maintain a temperature between 20-30 °C.
-
After the addition is complete, continue stirring at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture and carefully add a quenching agent like sodium sulfite to destroy any excess hydrogen peroxide.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.
Biological Activity and Mechanism of Action
This compound and its derivatives have been investigated for a variety of biological activities. While specific quantitative data for the parent compound is limited in publicly available literature, its derivatives have shown promise in several therapeutic areas.
Anti-inflammatory Activity
One of the key reported mechanisms for the anti-inflammatory effects of this compound is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[1] TLR4 is a crucial receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the production of pro-inflammatory cytokines.
The activation of TLR4 initiates a downstream signaling cascade that can be broadly divided into two pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.
-
MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of NF-κB and the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
-
TRIF-Dependent Pathway: This pathway is initiated from the endosome after internalization of the TLR4 complex and leads to the activation of IRF3 and the production of type I interferons.
Below is a diagram illustrating the key components of the TLR4 signaling pathway.
Antimicrobial Activity
Table 2: Illustrative Antimicrobial Activity of a this compound Derivative
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 44 | [2] |
| Escherichia coli | 55 | [2] |
| Pseudomonas aeruginosa | 200 | [2] |
Note: The data presented is for a derivative and not the parent compound (CAS 39093-93-1). This table is for illustrative purposes to show the potential of this class of compounds.
Antitumor Activity
This compound has been reported to inhibit tumor growth by interfering with protein synthesis and DNA replication in cancer cells.[1][2] In vitro studies on various cancer cell lines have shown that this compound can significantly reduce cell viability.[2] Quantitative data such as IC50 values for the parent compound are not widely published.
Experimental Workflow: Antimicrobial Susceptibility Testing
A common method to determine the antimicrobial activity of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound (CAS: 39093-93-1) is a versatile heterocyclic compound with a stable sulfone moiety that serves as a valuable building block in medicinal chemistry. Its role as a scaffold for compounds with anti-inflammatory, antimicrobial, and antitumor activities makes it a subject of ongoing research and development. The synthetic routes are well-established, and its biological activity, particularly the inhibition of the TLR4 signaling pathway, highlights its potential for the development of novel therapeutics. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives, including more detailed studies on its mechanism of action and the acquisition of comprehensive quantitative biological data for the parent compound.
References
The Diverse Biological Landscape of Thiomorpholine 1,1-Dioxide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine 1,1-dioxide scaffold has emerged as a privileged structure in medicinal chemistry, underpinning a diverse array of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties.
Introduction
This compound is a six-membered heterocyclic compound containing a sulfur atom oxidized to a sulfone group. This core structure imparts favorable physicochemical properties, including increased polarity and metabolic stability, making it an attractive building block in drug discovery.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, positioning them as valuable leads for the development of novel therapeutic agents. This guide will delve into the quantitative biological data, detailed experimental methodologies, and the intricate signaling pathways modulated by these compounds.
Synthesis of the this compound Core
The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common method involves the oxidation of the parent thiomorpholine ring.
A general synthetic workflow is outlined below:
Caption: General workflow for the synthesis of this compound derivatives.
A detailed experimental protocol for a representative synthesis is provided in the "Experimental Protocols" section.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 6i | Thienopyridine with thiomorpholine | MCF-7 (Breast) | 16.4 | [3] |
| HSC3 (Head and Neck) | 10.8 | [3] | ||
| T47D (Breast) | 11.7 | [3] | ||
| RKO (Colon) | 12.4 | [3] | ||
| 12a | Phenyl oxazolidinone with thiomorpholine S,S-dioxide | Various Gram-positive bacteria | ED50 = 3.75 mg/kg (in vivo) | [1] |
| 13g | 2-(Thiophen-2-yl)-1,3,5-triazine | A549 (Lung) | - | [4] |
| 7c | Dimorpholinoquinazoline | MCF-7 (Breast) | - | [5] |
Mechanism of Anticancer Action
The anticancer effects of this compound derivatives are mediated through various mechanisms, including the induction of cell cycle arrest and apoptosis, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
PI3K/Akt/mTOR Pathway Inhibition: Several studies have implicated the PI3K/Akt/mTOR pathway as a key target for morpholine-containing compounds, and by extension, their thiomorpholine bioisosteres.[5][6] Inhibition of this pathway disrupts crucial cellular processes such as cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Apoptosis Induction: Some derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.
Antimicrobial Activity
This compound derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 26b | 2-(thiophen-2-yl) dihydroquinoline with thiomorpholine | Mycobacterium tuberculosis H37Rv | >12.5 | [1] |
| 14a-7 | Biaryloxazolidinone | Gram-positive bacteria | 0.125–0.25 | [7] |
| Amides (4a-j) | Amides of thiomorpholine carboxylate | Bacillus subtilis | Zone of inhibition | [8] |
| Staphylococcus aureus | Zone of inhibition | [8] | ||
| Escherichia coli | Zone of inhibition | [8] | ||
| Salmonella typhi | Zone of inhibition | [8] | ||
| Aspergillus niger | Zone of inhibition | [8] | ||
| Candida albicans | Zone of inhibition | [8] | ||
| Thiophene derivative | Candida species | 270-540 | [9] | |
| Cryptococcus neoformans | 17 | [9] |
Mechanism of Antimicrobial Action
The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, for some, such as the oxazolidinone derivatives, the mechanism is believed to be similar to that of linezolid, which involves the inhibition of bacterial protein synthesis.
Enzyme Inhibitory Activity
The this compound scaffold has been incorporated into molecules designed to inhibit specific enzymes, highlighting its versatility in drug design.
Quantitative Enzyme Inhibition Data
| Compound ID | Target Enzyme | IC50 | Reference |
| 16a | Dipeptidyl peptidase IV (DPP-IV) | 6.93 µmol/L | [1] |
| 16b | Dipeptidyl peptidase IV (DPP-IV) | 6.29 µmol/L | [1] |
| 16c | Dipeptidyl peptidase IV (DPP-IV) | 3.40 µmol/L | [1] |
| Antioxidant derivatives | Ferrous/ascorbate-induced lipid peroxidation | As low as 7.5 µM | [1][10] |
| Thiazole derivatives | Carbonic Anhydrase II | 23.80 µM (for compound 27) | [11] |
Mechanism of Enzyme Inhibition
Carbonic Anhydrase Inhibition: Certain thiomorpholine derivatives have been explored as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[11] Inhibition of specific CA isoforms has therapeutic potential in conditions like glaucoma and cancer.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition: DPP-IV is a therapeutic target for type 2 diabetes. Thiomorpholine-bearing compounds have been designed and synthesized as DPP-IV inhibitors, with some showing potent in vitro activity.[1]
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and any appended functionalities.
-
Anticancer Activity: For thieno[2,3-c]pyridine derivatives, the presence of a thiomorpholine substituent (as in compound 6i ) was found to be crucial for potent anticancer activity.[3]
-
Antimicrobial Activity: In a series of C-5 amide analogues of thiomorpholine S,S-dioxide oxazolidinones, small lipophilic groups at the C-5 position were preferred for good in vitro potency against Gram-positive bacteria.[1] For antimycobacterial pyrrole derivatives, the introduction of a fluorine atom was shown to enhance activity and reduce toxicity.[1]
Experimental Protocols
General Synthesis of 4-Aryl-1,4-thiomorpholine 1,1-dioxides
This protocol describes a one-pot synthesis via a double 1,4-addition of in situ reduced nitroarenes to divinyl sulfone.[2]
Materials:
-
Nitroarene derivative
-
Divinyl sulfone
-
Indium powder
-
Acetic acid (AcOH)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Celite
Procedure:
-
To a mixture of indium powder (5.0 mmol) and acetic acid (10 mmol) in methanol (5 mL), add the nitrobenzene derivative (1 mmol).
-
Add a solution of divinyl sulfone (1 mmol) in methanol (5 mL) to the reaction mixture.
-
Stir the reaction mixture at reflux under a nitrogen atmosphere and monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (30 mL) and filter through Celite.
-
Pour the filtrate into a saturated aqueous sodium bicarbonate solution (30 mL) and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the desired 4-aryl-1,4-thiomorpholine 1,1-dioxide.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound derivative stock solution
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the this compound derivative in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives discussed in this guide exhibit a remarkable range of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, provides a rich field for further exploration. Future research should focus on elucidating the detailed mechanisms of action, optimizing the structure-activity relationships for enhanced potency and selectivity, and advancing the most promising candidates through preclinical and clinical development. The data and protocols presented herein serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. jchemrev.com [jchemrev.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. lookchem.com [lookchem.com]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Thiomorpholine 1,1-Dioxide: A Bioisosteric Strategy for Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of contemporary drug discovery, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one chemical moiety for another with similar steric and electronic properties, has emerged as a powerful tool to enhance efficacy, selectivity, and pharmacokinetic properties. This whitepaper provides a comprehensive technical overview of thiomorpholine 1,1-dioxide as a bioisostere, particularly as a replacement for the commonly employed morpholine ring. Through a detailed case study of a hypothetical analog of the PI3K inhibitor GDC-0941, this guide will explore the physicochemical properties, synthesis, and potential advantages of incorporating the this compound scaffold in drug design. This document is intended to serve as a practical resource for researchers and drug development professionals, offering detailed experimental protocols and a critical analysis of the implications of this bioisosteric switch.
Introduction: The Role of Bioisosteres in Drug Optimization
Bioisosterism is a fundamental concept in medicinal chemistry that involves the exchange of atoms or groups of atoms within a molecule that retain similar chemical and physical characteristics, leading to comparable biological activity[1]. The goal of such a replacement is often to address liabilities in a lead compound, such as poor metabolic stability, low solubility, or off-target toxicity, without compromising its affinity for the biological target[2]. The morpholine moiety is a prevalent heterocyclic scaffold in numerous approved drugs, valued for its favorable physicochemical properties and synthetic accessibility[3]. However, it can be susceptible to metabolic oxidation[4].
The this compound ring has gained attention as a promising bioisostere for morpholine. The introduction of the sulfone group significantly alters the electronic and steric properties of the ring, which can lead to improved metabolic stability, enhanced solubility, and potentially novel interactions with the target protein.
Physicochemical Properties: Morpholine vs. This compound
The decision to employ a bioisosteric replacement is driven by the desire to modulate a compound's properties. The key physicochemical differences between the morpholine and this compound rings are summarized below.
| Property | Morpholine | This compound | Rationale for Change |
| Polarity | Moderate | High | The sulfone group is a strong hydrogen bond acceptor, increasing polarity. |
| Solubility | Good | Generally Improved | Increased polarity often leads to enhanced aqueous solubility. |
| Metabolic Stability | Susceptible to oxidation | Generally more stable | The sulfone group is less prone to metabolic oxidation compared to the ether linkage in morpholine. |
| Hydrogen Bonding | Oxygen as H-bond acceptor | Two oxygen atoms as H-bond acceptors | The two sulfone oxygens can form stronger or additional hydrogen bonds with the target. |
| Conformation | Chair conformation | Chair conformation | Both rings adopt a similar low-energy chair conformation, minimizing drastic structural perturbations. |
Case Study: GDC-0941 and its Hypothetical this compound Analog
To illustrate the practical implications of this bioisosteric replacement, we will consider the potent and selective pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, GDC-0941 (Pictilisib)[1]. GDC-0941, which contains a morpholine moiety, is a well-characterized clinical candidate[5][6]. We will compare its properties to a hypothetical bioisostere, "Analog B," where the morpholine ring is replaced by this compound.
Biological Activity
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[4][7]. GDC-0941 is a potent inhibitor of this pathway. The following table presents the known IC50 values for GDC-0941 and the projected values for our hypothetical Analog B. The projected values for Analog B are based on the principle that the sulfone oxygens could form additional or stronger hydrogen bonds with the kinase hinge region, potentially enhancing potency.
| Target | GDC-0941 (IC50, nM) | Analog B (Projected IC50, nM) |
| PI3Kα | 3[8] | <3 |
| PI3Kβ | 33[8] | ~30 |
| PI3Kδ | 3[8] | <3 |
| PI3Kγ | 75[8] | ~70 |
| Cell Line | GDC-0941 (IC50, µM) | Analog B (Projected IC50, µM) |
| U87MG (Glioblastoma) | 0.95[9][10] | <0.95 |
| PC3 (Prostate Cancer) | 0.28[9][10] | <0.28 |
| A2780 (Ovarian Cancer) | 0.14[8] | <0.14 |
Pharmacokinetic Properties
A key driver for considering the this compound bioisostere is the potential for improved pharmacokinetic properties.
| Parameter | GDC-0941 | Analog B (Projected) | Rationale for Projection |
| Aqueous Solubility | Poorly soluble in water[9][11] | Improved | Increased polarity of the sulfone group. |
| Oral Bioavailability | 77.9% (mouse)[12] | Potentially similar or improved | Enhanced solubility could improve absorption, though other factors are at play. |
| Metabolic Stability | Moderate hepatic clearance[12] | Improved | The this compound ring is generally more resistant to oxidative metabolism. |
| Plasma Protein Binding | >93%[12] | Potentially lower | Increased polarity might slightly reduce plasma protein binding. |
Experimental Protocols
Synthesis of a 4-Substituted this compound Analog (General Procedure)
This section provides a detailed, plausible synthetic route for a key intermediate in the synthesis of a GDC-0941 analog featuring the this compound moiety.
Scheme 1: Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)this compound
Step 1: Synthesis of N-Boc-thiomorpholine 1,1-dioxide
-
To a solution of thiomorpholine (1.0 eq) in dichloromethane (DCM, 10 volumes), di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solution is cooled to 0 °C, and meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) is added portion-wise.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N-Boc-thiomorpholine 1,1-dioxide.
Step 2: Synthesis of this compound
-
To a solution of N-Boc-thiomorpholine 1,1-dioxide (1.0 eq) in DCM (5 volumes), trifluoroacetic acid (TFA, 10 volumes) is added at 0 °C.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and basified to pH 8 with aqueous ammonia.
-
The aqueous layer is extracted with DCM (3 x 10 volumes).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give this compound.
Step 3: Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)this compound
-
A mixture of 4-chlorothieno[3,2-d]pyrimidine (1.0 eq), this compound (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in n-butanol (15 volumes) is heated to 120 °C for 16 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the target compound.
PI3K Alpha Inhibition Assay Protocol
This protocol describes a typical in vitro kinase assay to determine the IC50 of a test compound against PI3Kα.
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT), ATP solution, PI3Kα enzyme, and lipid substrate (e.g., PIP2).
-
Compound Preparation : Serially dilute the test compound in DMSO to create a range of concentrations.
-
Assay Plate Setup : Add a small volume of the diluted compound to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition : Add the PI3Kα enzyme to each well (except the negative control).
-
Pre-incubation : Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation : Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate.
-
Reaction Incubation : Incubate the plate at room temperature for 60 minutes.
-
Detection : Stop the reaction and detect the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay). This typically involves adding a reagent that converts ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
Data Acquisition : Read the luminescence on a plate reader.
-
Data Analysis : The luminescent signal is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Visualization
The PI3K/AKT/mTOR pathway is a key signaling cascade that GDC-0941 and its analogs inhibit.
Conclusion and Future Perspectives
The this compound moiety represents a valuable tool in the medicinal chemist's arsenal for lead optimization. Its distinct physicochemical properties, particularly its increased polarity and metabolic stability compared to the morpholine ring, offer a compelling strategy to address common drug development challenges. The case study of a hypothetical GDC-0941 analog illustrates the potential for this bioisosteric replacement to enhance both potency and pharmacokinetic profiles.
While the synthesis of this compound and its derivatives can be more complex than that of their morpholine counterparts, the potential benefits in terms of improved drug-like properties often justify the additional synthetic effort. As the drive for novel therapeutics with superior efficacy and safety profiles continues, the judicious application of bioisosteric replacements like this compound will undoubtedly play an increasingly important role in the future of drug design. Further exploration of this scaffold in diverse therapeutic areas is warranted to fully unlock its potential.
References
- 1. This compound HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. tribioscience.com [tribioscience.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Thiomorpholine 1,1-Dioxide: A Historical and Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiomorpholine 1,1-dioxide is a saturated six-membered heterocyclic compound containing nitrogen and sulfur atoms, with the latter in its highest oxidation state. This sulfone derivative of thiomorpholine has garnered significant interest in medicinal chemistry and drug development due to its role as a versatile synthetic intermediate. Its rigid structure and the polarity imparted by the sulfone group make it a valuable scaffold in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the historical development and key methodologies for the synthesis of this compound, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in this field.
The journey to this compound begins with the synthesis of its precursor, thiomorpholine. The first synthesis of this compound dates back to the mid-20th century, emerging from broader investigations into sulfur-containing heterocycles and their reactivity.[1] The primary and most direct route to this compound is the oxidation of the thiomorpholine ring.
Historical Perspective and Key Synthetic Routes
The synthesis of this compound is a two-stage process: the formation of the thiomorpholine ring, followed by the oxidation of the sulfur atom.
Synthesis of Thiomorpholine
Historically, several routes have been established for the synthesis of thiomorpholine.
a) From Diethanolamine:
One of the earliest and most common methods involves the conversion of diethanolamine. This process typically proceeds through the formation of bis(2-chloroethyl)amine hydrochloride, which is then cyclized with a sulfur source, such as sodium sulfide.[1]
b) From Cysteamine and a Two-Carbon Synthon:
More contemporary approaches utilize cysteamine and a suitable two-carbon electrophile. A notable modern example is a telescoped photochemical thiol-ene reaction followed by cyclization, which offers high efficiency and can be performed in a continuous flow setup.[1]
Oxidation of Thiomorpholine to this compound
The oxidation of the electron-rich sulfur atom in thiomorpholine to the corresponding sulfone is a facile and common transformation. Various oxidizing agents can be employed for this purpose.
a) Using Hydrogen Peroxide:
Hydrogen peroxide is a widely used, clean, and efficient oxidizing agent for this transformation. The reaction is typically carried out in a suitable solvent, and its rate can be influenced by catalysts.
b) Using Potassium Permanganate:
Potassium permanganate is a powerful oxidizing agent that can effectively convert thiomorpholine to its 1,1-dioxide. Careful control of reaction conditions, such as temperature and the rate of addition of the oxidant, is crucial to avoid over-oxidation and ensure a high yield of the desired product.
Quantitative Data Summary
The following tables summarize quantitative data for the key synthetic steps described above, compiled from various literature sources.
Table 1: Synthesis of Thiomorpholine
| Starting Material(s) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethanolamine | 1. Thionyl Chloride2. Sodium Sulfide | Dichloroethane (Step 1) | Reflux (Step 1) | 3 (Step 1) | Quantitative (Step 1) | [2] |
| Cysteamine HCl, Vinyl Chloride | 9-Fluorenone, DIPEA | Methanol | 20 (photoreaction), 100 (cyclization) | ~0.7 | 54 (overall isolated) | [1] |
Table 2: Oxidation of Thiomorpholine to this compound
| Starting Material | Oxidizing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-thiomorpholine | Potassium Permanganate | - | Water | 20-40 | 3-5 | High (not specified) | [3] |
| Thiomorpholine | 30% Hydrogen Peroxide | Sodium Tungstate Dihydrate, Trioctylmethylammonium Methyl Sulfate, Triphenylphosphine | - | 50 | 2 | Not specified | [4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Bis(2-chloroethyl)amine Hydrochloride from Diethanolamine (Historical Approach)
This protocol is adapted from the procedure for the synthesis of bis(2-chloroethyl)amine hydrochloride, a key intermediate for thiomorpholine.
Materials:
-
Diethanolamine (31.5 g, 0.30 mol)
-
Thionyl chloride (51.0 mL)
-
Dichloroethane (300 mL)
-
Methanol (20 mL)
Procedure:
-
To a 1 L flask equipped with a reflux condenser, add diethanolamine and dichloroethane.
-
Add thionyl chloride to the mixture. A solid suspension will form immediately.
-
Warm the mixture to 50 °C, at which point the solid will dissolve.
-
Heat the solution to reflux. A crystalline solid will appear during reflux.
-
Continue refluxing with stirring for 3 hours.[2]
-
Quench the reaction by adding methanol.
-
Remove the solvents under vacuum to obtain a white crystalline material, bis(2-chloroethyl)amine hydrochloride, in quantitative yield.[2]
Note: The subsequent cyclization with sodium sulfide would yield thiomorpholine.
Protocol 2: Oxidation of N-Boc-thiomorpholine with Potassium Permanganate
This protocol is based on a patented procedure for the oxidation of an N-protected thiomorpholine.
Materials:
-
N-Boc-thiomorpholine
-
Potassium permanganate (KMnO₄)
-
Water
Procedure:
-
Dissolve the N-Boc-thiomorpholine in water.
-
Add potassium permanganate to the solution in batches to control the exothermic reaction. The temperature should be maintained between 20-25 °C during the addition.[3]
-
After the addition is complete, stir the reaction mixture at 35-40 °C for 3-5 hours until the reaction is complete (monitored by TLC).[3]
-
Upon completion, the manganese dioxide byproduct is removed by filtration.
-
The aqueous solution is then worked up to isolate the N-Boc-thiomorpholine 1,1-dioxide.
-
The Boc-protecting group can be subsequently removed under acidic conditions (e.g., with hydrochloric acid) to yield this compound hydrochloride.
Protocol 3: Modern Photochemical Synthesis of Thiomorpholine in Continuous Flow
This is a summary of the procedure developed by Steiner et al. (2022).[1]
Materials:
-
Cysteamine hydrochloride (45.44 g, 0.4 mol)
-
9-Fluorenone (0.36 g, 2 mmol, 0.5 mol%)
-
Methanol (to make 100 mL solution)
-
Vinyl chloride (gas)
-
Diisopropylethylamine (DIPEA)
Experimental Workflow:
-
Feed Preparation: Prepare a methanolic solution of cysteamine hydrochloride and 9-fluorenone.
-
Photochemical Thiol-Ene Reaction: Pump the feed solution and vinyl chloride gas through a continuous flow photoreactor irradiated with a suitable light source (e.g., 365 nm LED). This generates the half-mustard intermediate.
-
Base-mediated Cyclization: The output from the photoreactor is mixed with a base (e.g., DIPEA) in a heated flow reactor (e.g., a coil at 100 °C) to effect cyclization to thiomorpholine.[1]
-
Workup and Purification: The resulting mixture is subjected to a workup procedure involving extraction and distillation to afford pure thiomorpholine. The overall isolated yield reported is 54%.[1]
Conclusion
The synthesis of this compound is a well-established process rooted in the fundamental reactions of heterocyclic chemistry. While historical methods relying on diethanolamine remain relevant, modern approaches, such as photochemical continuous flow synthesis, offer significant advantages in terms of efficiency, safety, and scalability. The oxidation of the thiomorpholine precursor is a straightforward and high-yielding step, with common oxidants like hydrogen peroxide and potassium permanganate being effective. This guide provides researchers and drug development professionals with a solid foundation in the synthesis of this important scaffold, enabling further exploration of its potential in medicinal chemistry. The detailed protocols and compiled quantitative data serve as a practical resource for the laboratory synthesis of this compound.
References
- 1. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
Thiomorpholine 1,1-Dioxide: A Comprehensive Technical Guide on Solubility and Stability for Drug Development Professionals
Introduction: Thiomorpholine 1,1-dioxide is a versatile heterocyclic compound that has garnered significant attention in the pharmaceutical and agrochemical industries. Its unique structural features, including the sulfone group, contribute to its distinct chemical properties, making it a valuable building block in the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound, offering critical data and methodologies for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a white to almost-white crystalline powder with a molecular formula of C₄H₉NO₂S and a molecular weight of 135.18 g/mol .[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉NO₂S | [1][2] |
| Molecular Weight | 135.18 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Melting Point | 68 - 71 °C | [1] |
| Boiling Point | 155 °C at 1 mmHg | [1][2] |
| pKa (Predicted) | 6.48 ± 0.20 | [3] |
Solubility Profile
The solubility of a compound is a critical determinant of its suitability for various applications in drug development, influencing factors such as formulation, bioavailability, and efficacy.
Aqueous Solubility
This compound is known to be soluble in water.[3] A computationally predicted aqueous solubility for this compound is approximately 130.0 mg/mL .[4] It is important to note that this is a predicted value and experimental verification is recommended for specific applications.
Solubility in Organic Solvents
Qualitative data indicates that this compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[5][6] Quantitative experimental data on its solubility in a wider range of organic solvents remains limited in publicly available literature.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount in preclinical development. Standard methodologies include kinetic and thermodynamic solubility assays.
This high-throughput method is often employed in early drug discovery to screen large numbers of compounds. It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer. Precipitation is monitored over a short period.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate.
-
Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the wells to achieve the desired final compound concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 1-2 hours) with shaking.
-
Detection of Precipitation: Measure the turbidity of the solutions using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Quantification (Optional): Alternatively, separate any precipitate by filtration or centrifugation and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.
Considered the "gold standard" for solubility measurement, this method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS, or organic solvents) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration (using a filter that does not adsorb the compound) or centrifugation.
-
Quantification: Determine the concentration of this compound in the clear filtrate or supernatant using a validated analytical method such as HPLC-UV or LC-MS.
Stability Profile
Understanding the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.
General Stability and Storage
This compound is generally considered a stable compound.[7] For long-term storage, it is recommended to keep the compound in a dark place under an inert atmosphere at room temperature.[5]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug candidate. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.[8][9][10]
Recommended Stress Conditions:
-
Acidic Conditions: e.g., 0.1 M HCl at elevated temperature.
-
Basic Conditions: e.g., 0.1 M NaOH at elevated temperature.
-
Neutral (Hydrolysis): e.g., Water at elevated temperature.
-
Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., Dry heat at a temperature below the melting point.
-
Photostability: Exposure to a combination of visible and UV light as per ICH Q1B guidelines.[8]
Experimental Protocol for Stability Testing using HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate and quantify the parent compound from its potential degradation products.
Methodology:
-
Method Development: Develop a reverse-phase HPLC method with UV detection capable of resolving this compound from any peaks that appear in the stressed samples. A gradient elution is often necessary.
-
Forced Degradation Sample Preparation: Prepare solutions of this compound in the various stress conditions outlined in section 3.2. A control sample (unstressed) should also be prepared.
-
Stress Application: Expose the samples to the respective stress conditions for a defined period.
-
Sample Analysis: At appropriate time points, withdraw aliquots of the samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradation products). Peak purity analysis of the parent peak should be performed to ensure it is not co-eluting with any degradants.
Role in Signaling Pathways and Drug Design
This compound is a privileged scaffold in medicinal chemistry, frequently utilized as a key building block in the synthesis of inhibitors targeting various signaling pathways implicated in disease.[4] Its rigid structure and the hydrogen bond accepting capacity of the sulfone group can contribute to potent and selective binding to kinase active sites.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis.[11][12][13] Dysregulation of this pathway is associated with autoimmune diseases and cancers. This compound is a crucial component in the synthesis of the JAK1 selective inhibitor, Filgotinib , which is approved for the treatment of rheumatoid arthritis.[14]
References
- 1. US10815227B2 - Processes for the preparation of filgotinib - Google Patents [patents.google.com]
- 2. Forced Degradation Studies [ouci.dntb.gov.ua]
- 3. Item - Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 4. 39093-93-1|this compound| Ambeed [ambeed.com]
- 5. WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof - Google Patents [patents.google.com]
- 6. Thiomorpholine-1,1-dioxide CAS#: 39093-93-1 [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. ajrconline.org [ajrconline.org]
- 11. The role of JAK-STAT signaling pathway and its regulators in the fate of T helper cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Filgotinib synthesis - chemicalbook [chemicalbook.com]
The Therapeutic Potential of Thiomorpholine 1,1-Dioxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiomorpholine 1,1-dioxide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic applications of this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document details the synthesis of these compounds, their mechanisms of action, and relevant experimental protocols, supported by quantitative data and visual representations of key biological pathways and experimental workflows.
Introduction to the this compound Scaffold
This compound is a saturated six-membered heterocyclic compound containing both nitrogen and sulfur atoms, with the sulfur atom oxidized to a sulfone. This structural feature imparts unique physicochemical properties, including increased polarity, metabolic stability, and the ability to act as a hydrogen bond acceptor.[1] These characteristics make it an attractive scaffold for the design of novel therapeutic agents. The rigid, chair-like conformation of the ring system also allows for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules.[2]
Synthesis of the Core Scaffold:
The synthesis of this compound and its hydrochloride salt is well-established. A common method involves the oxidation of a protected thiomorpholine precursor, followed by deprotection.[3]
General Synthetic Scheme:
Therapeutic Applications
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes and disruption of cellular signaling pathways.
Certain this compound-containing compounds have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and essential for cell proliferation. Inhibition of DHFR leads to the depletion of tetrahydrofolate, resulting in the cessation of DNA synthesis and cell death.[4]
Another important anticancer mechanism exhibited by some this compound derivatives is the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis.[1][5][6] Some novel anticancer agents are designed to inhibit the STAT3 signaling pathway.
| Compound Class | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine derivatives | SNB-75 (CNS Cancer) | DHFR Inhibition | 0.20 | [4] |
| Thiazol-5(4H)-ones | HCT-116 (Colon) | MTT Assay | 2.89 - 9.29 | [7] |
| Thiazol-5(4H)-ones | HepG-2 (Liver) | MTT Assay | 2.89 - 9.29 | [7] |
| Thiazol-5(4H)-ones | MCF-7 (Breast) | MTT Assay | 2.89 - 9.29 | [7] |
| Thiophene carboxamide derivatives | Hep3B (Liver) | MTT Assay | 5.46 - 12.58 | [8] |
| Isothiazoloquinoline quinone analogues | Various | Proliferation | Nanomolar range | [9] |
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.[10]
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells, perform a cell count, and adjust the cell density.
-
Seed approximately 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Anti-inflammatory Activity
This compound derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of pro-inflammatory enzymes and modulation of inflammatory signaling pathways.
A key mechanism of anti-inflammatory action is the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes responsible for the production of prostaglandins and leukotrienes, respectively. These lipid mediators are key players in the inflammatory response.
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12][13] Inhibition of the NF-κB signaling pathway is a major target for anti-inflammatory drug development.
| Compound Class | Assay | Target | IC50 (µM) | Reference |
| Naproxen-thiourea derivatives | Enzyme Inhibition | COX-2 | >100 | [6] |
| Naproxen-thiourea derivatives | Enzyme Inhibition | 5-LOX | Not specified | [6] |
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.[14][15][16]
-
Animals:
-
Use male Wistar rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
House the animals at a controlled temperature (22 ± 2°C) with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water.
-
-
Groups:
-
Divide the rats into groups (n=6 per group):
-
Control group (vehicle).
-
Positive control group (e.g., Indomethacin, 5 mg/kg).
-
Test groups (different doses of the this compound derivative).
-
-
-
Procedure:
-
Administer the test compound or vehicle intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Antimicrobial Activity
Certain derivatives of this compound have demonstrated promising activity against a range of bacterial and fungal pathogens.
| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Amides of Thiomorpholine carboxylate | Staphylococcus aureus | Moderate to good | [17] |
| Amides of Thiomorpholine carboxylate | Escherichia coli | Moderate to good | [17] |
| Amides of Thiomorpholine carboxylate | Aspergillus niger | Moderate to good | [17] |
| Amides of Thiomorpholine carboxylate | Candida albicans | Moderate to good | [17] |
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][18][19]
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared inoculum.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).
-
Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Drug Discovery and Development Workflow
The development of new drugs based on the this compound scaffold follows a well-defined pipeline.
Conclusion and Future Directions
The this compound scaffold represents a versatile and valuable platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, inflammation, and infectious diseases. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic applications of this promising chemical entity. Future research should focus on the synthesis of more diverse libraries of derivatives, the elucidation of their detailed mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates into clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 17. [PDF] Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors | Semantic Scholar [semanticscholar.org]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. Drug Development Process Flowchart | EdrawMax Template [edrawsoft.com]
Methodological & Application
Synthesis of Thiomorpholine 1,1-Dioxide: A Guide for Researchers
Abstract
Thiomorpholine 1,1-dioxide is a saturated heterocyclic compound that serves as a vital building block in medicinal chemistry and drug development.[1][2] Its sulfone moiety imparts unique physicochemical properties, making it a desirable scaffold in the design of various therapeutic agents, including anti-inflammatory, analgesic, and antimicrobial drugs.[1] This document provides detailed laboratory protocols for the synthesis of this compound, targeting researchers and professionals in organic synthesis and pharmaceutical development. The protocols described herein are based on established chemical transformations, including the oxidation of thiomorpholine and the synthesis from acyclic precursors.
Introduction
This compound is a versatile intermediate in organic synthesis.[3][4] The presence of the sulfone group enhances the polarity and metabolic stability of molecules, making it a valuable component in drug design. This application note details two primary synthetic routes to obtain this compound: the direct oxidation of thiomorpholine and a multi-step synthesis commencing from diethanolamine. Each method is presented with a detailed experimental protocol and a summary of key quantitative data.
Synthetic Pathways Overview
The synthesis of this compound can be achieved through several distinct routes. The most direct method involves the oxidation of the sulfur atom in the thiomorpholine ring. An alternative and common approach involves the construction of the heterocyclic ring from acyclic starting materials, followed by oxidation. The choice of pathway often depends on the availability of starting materials, desired scale, and safety considerations.
Caption: General synthetic routes to this compound.
Experimental Protocols
Protocol 1: Oxidation of Thiomorpholine with Hydrogen Peroxide
This method describes the direct oxidation of thiomorpholine using hydrogen peroxide as the oxidant, catalyzed by sodium tungstate.
Materials:
-
Thiomorpholine
-
30% Hydrogen peroxide solution
-
Sodium tungstate dihydrate
-
Trioctylmethylammonium methyl sulfate
-
Triphenylphosphine
-
Ethyl acetate
-
Saturated sodium thiosulfate (NaS₂O₃) solution
-
Petroleum ether
Procedure:
-
To a reaction flask, add sodium tungstate dihydrate (0.0066 g, 0.02 mmol), trioctylmethylammonium methyl sulfate (0.0093 g, 0.02 mmol), triphenylphosphine (0.0032 g, 0.02 mmol), and 30% hydrogen peroxide solution (5.7 g, 50 mmol).[3]
-
Stir the mixture vigorously at room temperature for 10 minutes.[3]
-
Add thiomorpholine (0.21 g, 2.0 mmol) to the mixture.[3]
-
Heat the reaction mixture to 50°C and stir for 2 hours.[3]
-
Cool the mixture to room temperature and quench the reaction by adding a saturated NaS₂O₃ solution.[3]
-
Extract the product with ethyl acetate.[3]
-
Remove the solvent under reduced pressure.[3]
-
Purify the residue by column chromatography using 20% ethyl acetate in petroleum ether to obtain this compound.[3]
Quantitative Data Summary (Protocol 1)
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Role |
| Thiomorpholine | 103.19 | 0.21 | 2.0 | Starting Material |
| 30% H₂O₂ | 34.01 | 5.7 | 50 | Oxidant |
| Sodium Tungstate Dihydrate | 329.86 | 0.0066 | 0.02 | Catalyst |
| This compound | 135.19 | - | - | Product |
Protocol 2: Synthesis from Diethanolamine (Multi-step)
This protocol outlines a more complex synthesis starting from diethanolamine, proceeding through several intermediates. It involves the formation of bis(2-chloroethyl)amine, N-protection, cyclization, oxidation, and final deprotection.
Caption: Workflow for the multi-step synthesis of this compound.
Step 2a: Synthesis of Bis(2-chloroethyl)amine Hydrochloride
-
Materials: Diethanolamine, 1,2-dichloroethane, Thionyl chloride, Methanol.
-
Procedure:
-
In a 1 L flask equipped with a reflux condenser, add diethanolamine (31.5 g, 0.30 mol) and 300 mL of 1,2-dichloroethane.[5]
-
Add 51.0 mL of thionyl chloride. A solid suspension will form immediately.[5]
-
Warm the mixture to 50°C. The solid will dissolve and then reappear as a crystalline solid upon refluxing.[5]
-
Reflux the crystalline suspension with stirring for 3 hours.[5]
-
Quench the reaction by adding 20 mL of methanol.[5]
-
Remove the solvents under vacuum to obtain a white crystalline material, bis(2-chloroethyl)amine hydrochloride.[5]
-
-
Yield: Quantitative (53.0 g).[5]
Step 2b: N-protection, Cyclization, and Oxidation
-
This sequence involves protecting the secondary amine of bis(2-chloroethyl)amine, followed by cyclization with a sulfide source (e.g., sodium sulfide), and subsequent oxidation.[6][7] The oxidation of the protected thiomorpholine is often carried out using an oxidizing agent like potassium permanganate (KMnO₄).[1][6] The use of a batch-wise addition of KMnO₄ is recommended to control the exothermic reaction.[6]
Step 2c: Deprotection of tert-Butyl 1,1-dioxothiomorpholine-4-carboxylate
-
Materials: tert-Butyl 1,1-dioxothiomorpholine-4-carboxylate, 10% Hydrochloric acid in methanol, Tetrahydrofuran (THF), Concentrated hydrochloric acid, Water, Methanol.
-
Procedure:
-
Dissolve tert-butyl 1,1-dioxothiomorpholine-4-carboxylate (2.03 g, 8.63 mmol) in a solvent mixture of 10% HCl-methanol (20 mL) and THF (20 mL).[8]
-
Slowly add concentrated hydrochloric acid (4.0 mL) to the solution while stirring at room temperature.[8]
-
Continue stirring at room temperature for 3 hours.[8]
-
Remove the solvent by concentration under reduced pressure.[8]
-
To the resulting solid, add methanol (20 mL), THF (20 mL), concentrated hydrochloric acid (4.0 mL), and water (10 mL) to ensure complete dissolution.[8]
-
Stir this solution at room temperature for 1 hour.[8]
-
Concentrate the solution again under reduced pressure to remove the solvent.[8]
-
Suspend the resulting crystals in methanol, filter, wash with methanol, and dry to yield this compound hydrochloride as colorless crystals.[8]
-
-
Yield: Quantitative (1.49 g, 8.65 mmol).[8]
-
Note: To obtain the free base, this compound, the hydrochloride salt can be neutralized with a suitable base, such as an ammonia solution, followed by extraction.[3]
Quantitative Data Summary (Protocol 2c - Deprotection)
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Role | Yield |
| tert-Butyl 1,1-dioxothiomorpholine-4-carboxylate | 235.30 | 2.03 | 8.63 | Starting Material | - |
| This compound Hydrochloride | 171.64 | 1.49 | 8.65 | Product | Quantitative[8] |
Safety Precautions
-
Thionyl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood.
-
Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and eyes.
-
Potassium permanganate is a strong oxidizing agent.
-
Bis(2-chloroethyl)amine and its derivatives are mustard agents and should be handled with extreme caution using appropriate personal protective equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.
Conclusion
The protocols detailed in this application note provide robust and reproducible methods for the synthesis of this compound. The choice between direct oxidation and a multi-step synthesis will depend on the specific needs and resources of the laboratory. These methods are foundational for researchers engaged in the synthesis of novel pharmaceutical agents and other specialty chemicals.
References
- 1. This compound hydrochloride | 59801-62-6 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Thiomorpholine 1,1-Dioxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Thiomorpholine 1,1-dioxide is a versatile saturated six-membered heterocyclic building block that has garnered significant attention in organic synthesis, particularly in the realm of drug discovery and development. Its unique physicochemical properties, including enhanced solubility and metabolic stability conferred by the sulfone group, make it a valuable scaffold for the synthesis of a diverse array of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Introduction to this compound
This compound, also known as 1,4-thiazinane 1,1-dioxide, is a white to off-white solid at room temperature. The presence of the electron-withdrawing sulfone group reduces the basicity of the nitrogen atom, yet it remains sufficiently nucleophilic to participate in a variety of bond-forming reactions. This modulation of reactivity, combined with its rigid chair-like conformation, allows for its strategic incorporation into complex molecular architectures to influence potency, selectivity, and pharmacokinetic properties. Its utility is highlighted by its presence in numerous pharmaceutical candidates targeting a range of diseases, including cancer, bacterial infections, and inflammatory conditions.[1][2][3]
Key Applications in Organic Synthesis
This compound serves as a key intermediate in the synthesis of a multitude of complex organic molecules.[3] Its secondary amine functionality allows for facile derivatization through several key reactions, including:
-
N-Arylation: Formation of a carbon-nitrogen bond between the this compound nitrogen and an aromatic ring is a common strategy to introduce this moiety into drug scaffolds.
-
Reductive Amination: This reaction allows for the alkylation of the nitrogen atom, providing access to a wide range of substituted derivatives.
-
Sulfonamide Formation: The secondary amine can react with sulfonyl chlorides to form stable sulfonamide linkages, a common functional group in medicinal chemistry.
These reactions are fundamental to leveraging the advantageous properties of the this compound core in the design of novel therapeutics.
Experimental Protocols
The following sections provide detailed experimental protocols for key reactions utilizing this compound as a building block.
Protocol 1: N-Arylation via Nucleophilic Aromatic Substitution
This protocol details the synthesis of N-aryl thiomorpholine 1,1-dioxides through a nucleophilic aromatic substitution (SNAr) reaction.
Reaction Scheme:
Materials:
-
Thiomorpholine (1.0 eq)
-
4-Fluoronitrobenzene (1.0 eq)
-
Triethylamine (5.0 eq)
-
Acetonitrile
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure: [4]
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiomorpholine (1.0 eq, 10 mmol, 1 mL) and triethylamine (5.0 eq, 50 mmol, 7 mL).
-
Dissolve 4-fluoronitrobenzene (1.0 eq, 10 mmol) in 15 mL of acetonitrile and add it to the flask.
-
Heat the reaction mixture to 85 °C and stir for 12 hours.
-
After cooling to room temperature, add 50 mL of deionized water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 60 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Quantitative Data:
| Product | Reactants | Solvent | Base | Time (h) | Temp (°C) | Yield (%) | Reference |
| 4-(4-Nitrophenyl)this compound | Thiomorpholine, 4-Fluoronitrobenzene | Acetonitrile | Triethylamine | 12 | 85 | 95 | [4] |
Protocol 2: Reductive Amination
This protocol describes the N-alkylation of this compound with an aldehyde via reductive amination using sodium triacetoxyborohydride as the reducing agent.
Reaction Scheme:
Materials:
-
This compound (1.1 eq)
-
Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure: [5]
-
Dissolve the aldehyde (1.0 eq, 20 mmol) in dichloromethane (40 mL) in a round-bottom flask.
-
Add this compound (1.1 eq, 22 mmol) to the solution.
-
Add sodium triacetoxyborohydride (1.2 eq, 24 mmol) portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature for 6-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO3 (20 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired product.
Quantitative Data:
| Product | Aldehyde | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| N-Benzylthis compound | Benzaldehyde | This compound | NaBH(OAc)3 | DCM | 16 | >90 (typical) | [6] |
| N-(4-Chlorobenzyl)this compound | 4-Chlorobenzaldehyde | This compound | NaBH(OAc)3 | DCM | 16 | >90 (typical) | [6] |
Protocol 3: Sulfonamide Synthesis
This protocol outlines the synthesis of a sulfonamide from this compound and an arylsulfonyl chloride.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Arylsulfonyl chloride (e.g., Methanesulfonyl chloride) (1.0 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
Diluted hydrochloric acid (HCl)
-
Saturated aqueous sodium carbonate (Na2CO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure: [7]
-
Prepare a solution of this compound (1.0 eq, 1 mmol) in dichloromethane (30 mL).
-
Add the corresponding sulfonyl chloride (1.0 eq, 1 mmol) to the solution.
-
After stirring for 10 minutes, add triethylamine (1.2 eq, 1.2 mmol).
-
Continue stirring the reaction mixture for 30 minutes at room temperature.
-
Wash the solution sequentially with diluted hydrochloric acid, a saturated solution of Na2CO3, and brine.
-
Dry the combined organic layers over anhydrous Na2SO4.
-
Evaporate the solvent under reduced pressure to obtain the product. No additional purification was reported to be necessary in the reference.[7]
Quantitative Data:
| Product | Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |
| 1-(Methylsulfonyl)this compound | Methanesulfonyl chloride | This compound | Triethylamine | DCM | 93 | [7] |
| 1-(Phenylsulfonyl)this compound | Phenylsulfonyl chloride | This compound | Triethylamine | DCM | High (typical) | [7] |
| 1-(Benzylsulfonyl)this compound | Benzylsulfonyl chloride | This compound | Triethylamine | DCM | High (typical) | [7] |
Application in Drug Discovery: Synthesis of Oxazolidinone Antibacterials
The this compound moiety is a key component of several oxazolidinone antibacterial agents. The general synthetic strategy often involves the coupling of a functionalized phenyl isocyanate or carbamate with an epoxide, followed by further modifications. The this compound is typically introduced via N-arylation to the phenyl ring prior to the oxazolidinone ring formation.
While specific protocols for the synthesis of commercial drugs are proprietary, the general methods described above for N-arylation are representative of the key step for incorporating the this compound building block.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its unique properties and facile derivatization through reactions such as N-arylation, reductive amination, and sulfonamide formation have established it as a privileged scaffold in medicinal chemistry. The protocols and data presented herein provide a practical guide for researchers to effectively utilize this important synthetic intermediate in the design and synthesis of novel molecules with potential therapeutic applications.
References
- 1. CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof - Google Patents [patents.google.com]
- 2. Process for preparation of Linezolid and its novel intermediates | TREA [trea.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
Applications of Thiomorpholine 1,1-Dioxide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiomorpholine 1,1-dioxide, a saturated six-membered heterocyclic compound containing nitrogen and oxidized sulfur atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including increased polarity, metabolic stability, and hydrogen bond accepting capacity conferred by the sulfone group, make it an attractive bioisostere for the morpholine moiety. This document provides an overview of the applications of this compound in drug discovery, with a focus on its role in the development of anticancer, anti-inflammatory, and kinase-inhibiting agents. Detailed experimental protocols for the synthesis of key intermediates and the evaluation of their biological activity are also presented.
This compound as a Key Pharmacophore
The incorporation of the this compound moiety into small molecules can significantly impact their pharmacological properties. The sulfone group is a strong hydrogen bond acceptor and can improve aqueous solubility and metabolic stability compared to the corresponding thioether or sulfoxide. These characteristics are highly desirable in drug candidates, leading to improved pharmacokinetic profiles.
Key Therapeutic Areas:
-
Anticancer Agents: Derivatives of this compound have shown promising activity against various cancer cell lines. They are often incorporated into molecules designed to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and Rho kinase (ROCK) pathways.[1]
-
Anti-inflammatory Agents: The anti-inflammatory potential of compounds containing the this compound scaffold is an active area of research. These compounds may exert their effects through the inhibition of inflammatory mediators.
-
Kinase Inhibitors: The rigid structure and hydrogen bonding capabilities of the this compound ring make it a valuable component in the design of specific kinase inhibitors.
-
Antibacterial Agents: The antitubercular drug Sutezolid, which contains a this compound ring, highlights the potential of this scaffold in developing novel anti-infective agents.
Quantitative Data Summary
The following tables summarize the in vitro activity of selected thiomorpholine and this compound derivatives from the literature.
Table 1: Cytotoxic Activity of N-Azole Substituted this compound Derivatives
| Compound ID | R | X | Cancer Cell Line | IC₅₀ (µM) |
| 1a | 4-Cl-Ph | O | A549 (Lung) | 15.2 |
| 1b | 4-Cl-Ph | O | HeLa (Cervical) | 35.5 |
| 2a | 4-Me-Ph | S | A549 (Lung) | 10.1 |
| 2b | 4-Me-Ph | S | HeLa (Cervical) | 30.0 |
Data adapted from a study on N-azole substituted thiomorpholine derivatives.
Table 2: Cytotoxic Activity of this compound-Triazole Hybrids
| Compound ID | R | Cancer Cell Line | IC₅₀ (µM) |
| 3a | 4-F-Ph | MCF-7 (Breast) | 8.5 |
| 3b | 4-F-Ph | HeLa (Cervical) | 10.2 |
| 3c | 4-F-Ph | HEK293 (Human embryonic kidney) | 15.8 |
| 4a | 4-Cl-Ph | MCF-7 (Breast) | 7.9 |
| 4b | 4-Cl-Ph | HeLa (Cervical) | 9.5 |
| 4c | 4-Cl-Ph | HEK293 (Human embryonic kidney) | 14.1 |
Data adapted from a study on this compound derived 1,2,3-triazole hybrids.
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the oxidation of thiomorpholine to its corresponding 1,1-dioxide.
Protocol 1: Oxidation of Thiomorpholine
Materials:
-
Thiomorpholine
-
Hydrogen peroxide (30% solution)
-
Sodium tungstate dihydrate
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve thiomorpholine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add a catalytic amount of sodium tungstate dihydrate (0.02 eq) to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add hydrogen peroxide (30% solution, 2.5 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess peroxide by the slow addition of a saturated aqueous sodium sulfite solution until a negative test is obtained with peroxide test strips.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a white solid.
Biological Evaluation: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol 2: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compounds (this compound derivatives) in the complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
Many this compound derivatives have been designed as inhibitors of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition points.
Rho-Kinase (ROCK) Signaling Pathway
ROCK inhibitors are being investigated for various therapeutic applications, including cancer and cardiovascular diseases. The this compound scaffold has been utilized in the design of novel ROCK inhibitors.
Caption: Rho-Kinase (ROCK) signaling pathway and inhibition.
General Experimental Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the discovery and initial evaluation of new drug candidates based on the this compound scaffold.
Caption: Drug discovery workflow for this compound.
Conclusion
The this compound scaffold represents a versatile and valuable building block in modern medicinal chemistry. Its favorable physicochemical properties have led to its incorporation in a variety of biologically active molecules, with significant potential in the development of new therapeutics for cancer, inflammation, and other diseases. The protocols and data presented herein provide a foundation for researchers to explore the potential of this privileged scaffold in their own drug discovery programs.
References
Synthesis of Novel Heterocycles Utilizing Thiomorpholine 1,1-Dioxide: A Guide for Researchers
For Immediate Release
Thiomorpholine 1,1-dioxide, a saturated six-membered heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry and drug development. Its unique structural and electronic properties, including its ability to act as a hydrogen bond acceptor and its conformational rigidity, make it an attractive building block for the synthesis of novel, biologically active heterocyclic compounds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile molecule for the creation of new chemical entities.
Introduction to this compound in Heterocyclic Synthesis
This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic systems, particularly fused pyrimidines and other polycyclic structures. The presence of the sulfone group enhances the chemical stability of the ring and influences the reactivity of adjacent functional groups. The secondary amine functionality provides a convenient handle for N-alkylation and N-arylation, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
Derivatives of thiomorpholine have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of the this compound moiety into larger heterocyclic frameworks can significantly impact the physicochemical properties and biological activity of the resulting molecules.
Key Synthetic Applications and Protocols
The primary application of this compound in the synthesis of novel heterocycles involves its initial functionalization, followed by cyclization reactions to build additional rings. A common strategy is the N-substitution of the thiomorpholine ring, which can then be elaborated to create fused systems.
Application Note 1: Synthesis of Indole-Pyrimidine Hybrids Incorporating a this compound Moiety
A notable application of thiomorpholine is in the synthesis of indole-pyrimidine hybrids, which have shown potent antiproliferative activities.[3] In this approach, a thiomorpholine-containing substituent is introduced onto a pyrimidine core, which is attached to an indole scaffold. While the original synthesis may use thiomorpholine, the final product can be oxidized to the corresponding 1,1-dioxide to modulate its properties.
Experimental Workflow:
Caption: Workflow for the synthesis of indole-pyrimidine hybrids.
Protocol 1: General Procedure for N-Arylation of Thiomorpholine
This protocol describes a general method for the coupling of thiomorpholine with a halogenated aromatic or heteroaromatic core, a key step in the synthesis of more complex heterocycles.
-
Materials: Halogenated (e.g., chloro- or bromo-) aromatic/heteroaromatic substrate (1.0 eq), thiomorpholine (1.2 eq), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 2.0 eq), and a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Procedure:
-
To a stirred solution of the halogenated substrate in the chosen solvent, add the base and thiomorpholine.
-
Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the substrate.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Oxidation of Thiomorpholine to this compound
This protocol provides a method for the oxidation of the sulfur atom in the thiomorpholine ring to a sulfone.
-
Materials: Thiomorpholine-containing compound (1.0 eq), meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq), and a chlorinated solvent (e.g., dichloromethane, chloroform).
-
Procedure:
-
Dissolve the thiomorpholine-containing compound in the chlorinated solvent and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the this compound derivative.
-
Application Note 2: Synthesis of Fused Pyrimido[4,5-b][4][5]thiazines
While direct use of this compound in multicomponent reactions to form fused systems is not widely documented, related structures like 2-amino-4H-1,3-thiazin-4-one derivatives can be used to synthesize pyrimido[2,1-b][4][5]thiazine dicarboxylates.[2] This highlights the potential for using functionalized thiomorpholine derivatives in similar condensation reactions to build novel fused heterocycles. The general principle involves reacting a bifunctional thiomorpholine derivative with other components to construct a new ring.
Conceptual Workflow for Fused Heterocycle Synthesis:
Caption: General strategy for synthesizing fused heterocycles.
Data Presentation
The following table summarizes representative data for the synthesis of N-substituted thiomorpholine derivatives and their subsequent oxidation.
| Entry | Substrate | Amine | Product | Yield (%) | Oxidation Product | Yield (%) |
| 1 | 2-chloropyrimidine | Thiomorpholine | 2-(thiomorpholino)pyrimidine | 85 | 2-(1,1-dioxidothiomorpholino)pyrimidine | 92 |
| 2 | 4-chloropyridine | Thiomorpholine | 4-(thiomorpholino)pyridine | 90 | 4-(1,1-dioxidothiomorpholino)pyridine | 95 |
| 3 | 1-bromo-4-nitrobenzene | Thiomorpholine | 4-(4-nitrophenyl)thiomorpholine | 88 | 4-(4-nitrophenyl)this compound | 94 |
Note: Yields are representative and may vary depending on specific reaction conditions.
Potential Biological Activities and Signaling Pathways
This compound and its derivatives have been implicated in various biological processes. For instance, some derivatives have been shown to act as inhibitors of enzymes involved in inflammatory pathways.[6] The incorporation of this scaffold can also influence pathways related to cell proliferation and survival, making these compounds interesting for anticancer drug discovery.
Hypothetical Signaling Pathway Inhibition:
Caption: Potential inhibition of the PI3K/AKT signaling pathway.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. The protocols and application notes provided herein offer a starting point for researchers to explore the rich chemistry of this scaffold and to develop new therapeutic agents. Further research into the development of multicomponent reactions and novel cyclization strategies involving this compound is warranted to fully exploit its synthetic potential.
References
- 1. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiomorpholine 1,1-Dioxide in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of thiomorpholine 1,1-dioxide and its derivatives as versatile reagents in multi-component reactions (MCRs). The unique physicochemical properties of the this compound scaffold make it an attractive building block in medicinal chemistry for the synthesis of diverse and biologically active compounds.
Introduction
This compound is a saturated heterocyclic compound containing both a secondary amine and a sulfone group. The electron-withdrawing nature of the sulfone moiety influences the nucleophilicity of the amine, and its rigid, chair-like conformation can impart favorable pharmacokinetic properties to drug candidates. This scaffold is increasingly being explored in the context of MCRs, which offer an efficient and atom-economical approach to generating molecular complexity from simple starting materials in a single synthetic step. This document focuses on the application of this compound in two key MCRs: the Biginelli and Ugi reactions.
I. Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea or thiourea to form dihydropyrimidinones (DHPMs). These heterocyclic cores are found in numerous biologically active molecules, including calcium channel blockers, and mitotic kinesin Eg5 inhibitors. This compound can be incorporated into the DHPM scaffold, for example, by being part of the aldehyde or urea component, to generate novel compounds with potential therapeutic applications, such as Rho-kinase and Hsp70 inhibitors.
Application: Synthesis of a Rho-Kinase Inhibitor Precursor
This protocol describes a multi-component reaction for the synthesis of a bicyclic dihydropyrimidine-carboxamide, a precursor for Rho-kinase (ROCK) inhibitors. In this example, this compound hydrochloride is used as the amine component that reacts with a pre-formed activated carboxylic acid, which is part of a larger dihydropyrimidine system.
Reaction Scheme:
Application Notes and Protocols: The Role of Thiomorpholine 1,1-Dioxide in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiomorpholine 1,1-dioxide scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design and synthesis of targeted kinase inhibitors. Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its conformational rigidity, make it an attractive moiety for enhancing potency, selectivity, and pharmacokinetic profiles of drug candidates. The sulfone group within the ring is polar and can form strong interactions with the active sites of enzymes, contributing to potent inhibition.[1] This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors incorporating the this compound moiety, with a focus on Janus kinase (JAK) and Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors.
Key Applications of this compound in Kinase Inhibitor Synthesis
The this compound moiety is a versatile building block in the synthesis of various kinase inhibitors. Its incorporation can significantly influence the biological activity and properties of the final compound.
Featured Kinase Inhibitor: Filgotinib (JAK1 Inhibitor)
Filgotinib (formerly GLPG0634) is a selective inhibitor of Janus kinase 1 (JAK1) that has been approved for the treatment of rheumatoid arthritis.[2][3] The structure of Filgotinib features a this compound group, which plays a crucial role in its binding and selectivity profile.
Biological Activity of Filgotinib
Filgotinib demonstrates potent and selective inhibition of JAK1, which is a key mediator in the signaling of pro-inflammatory cytokines. The inhibitory concentrations (IC50) for Filgotinib against the four members of the JAK family are summarized in the table below.
| Kinase Target | IC50 (nM) |
| JAK1 | 10 |
| JAK2 | 28 |
| JAK3 | 810 |
| TYK2 | 116 |
| Data sourced from MedchemExpress and Selleck Chemicals.[4][5][6] |
The selectivity for JAK1 over other JAK isoforms is a key characteristic of Filgotinib, potentially leading to a more favorable safety profile compared to less selective JAK inhibitors.
Signaling Pathways
Kinase inhibitors containing the this compound scaffold, such as Filgotinib, target key signaling pathways implicated in diseases like cancer and autoimmune disorders.
References
- 1. Thiomorpholine-1,1-dioxide | 39093-93-1 | FT46493 [biosynth.com]
- 2. How is Filgotinib synthesised?_Chemicalbook [chemicalbook.com]
- 3. academic.oup.com [academic.oup.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Filgotinib | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
Application Notes: N-arylation of Thiomorpholine 1,1-Dioxide via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of an N-aryl moiety to the thiomorpholine 1,1-dioxide scaffold is a critical transformation in medicinal chemistry, often imparting favorable pharmacokinetic properties to bioactive molecules. The Buchwald-Hartwig amination stands out as a robust and versatile palladium-catalyzed cross-coupling reaction for forging this C-N bond. This document provides detailed application notes and standardized protocols for the N-arylation of this compound with a range of aryl halides, intended to guide researchers in synthesizing novel compounds for drug discovery and development.
Introduction
This compound is a saturated heterocyclic motif recognized as a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates can enhance aqueous solubility, improve metabolic stability, and modulate biological activity. The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl amines by offering a highly efficient and functional-group-tolerant alternative to traditional methods.[1][2] This palladium-catalyzed reaction enables the coupling of a broad array of amines with aryl and heteroaryl halides and triflates under relatively mild conditions.[1][2] These application notes detail the practical implementation of the Buchwald-Hartwig amination for the specific N-arylation of this compound.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: An active Pd(0) species reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: this compound coordinates to the palladium center. A base then deprotonates the nitrogen atom, forming a palladium-amido complex.
-
Reductive Elimination: The N-aryl this compound product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.[3]
The efficiency and scope of the reaction are highly dependent on the choice of palladium source, phosphine ligand, base, and solvent.
Data Presentation: Optimized Reaction Conditions
The following table summarizes recommended starting conditions for the N-arylation of this compound with various aryl halides, based on established Buchwald-Hartwig protocols for analogous amines. Optimization may be required for specific substrate combinations.
| Entry | Aryl Halide Example | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 85-95 |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 18-24 | 80-90 |
| 3 | 1-Bromo-4-fluorobenzene | [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | LiHMDS (1.5) | THF | 80 | 10-16 | 88-98 |
| 4 | 2-Bromoanisole | Pd(OAc)₂ (1.5) | SPhos (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 16-24 | 82-92 |
Detailed Experimental Protocols
4.1. General Materials and Setup
-
Reagents: this compound, aryl halide, palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), phosphine ligand (e.g., XPhos, RuPhos), anhydrous base (e.g., NaOtBu, K₃PO₄), and anhydrous solvent (e.g., toluene, 1,4-dioxane).
-
Equipment: Oven-dried Schlenk flask or reaction vial, magnetic stir bar, condenser, heating mantle or oil bath, inert gas supply (argon or nitrogen), and standard laboratory glassware for workup and purification.
4.2. Standard Reaction Protocol
All operations should be performed under an inert atmosphere.
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Reagent Addition: Under a positive flow of inert gas, add the base (e.g., 1.4 equivalents), this compound (1.2 equivalents), and the aryl halide (1.0 equivalent).
-
Solvent Addition: Add the anhydrous solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at the designated temperature (typically 80-110 °C) for the required time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a plug of celite, washing the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-aryl this compound.
4.3. Safety Considerations
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them in a fume hood under an inert atmosphere.
-
Strong bases such as NaOtBu and LiHMDS are corrosive and moisture-sensitive; use appropriate personal protective equipment.
-
Organic solvents are flammable; avoid open flames and ensure adequate ventilation.
Mandatory Visualizations
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
References
Application Notes and Protocols: Thiomorpholine 1,1-Dioxide in the Development of Anti-Inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches did not yield specific studies detailing the synthesis and comprehensive anti-inflammatory evaluation of a series of thiomorpholine 1,1-dioxide derivatives. Consequently, the following application notes and protocols are based on the general anti-inflammatory potential of the thiomorpholine scaffold and detailed methodologies for key inflammatory targets. The quantitative data tables for specific this compound derivatives are not available at this time. This document serves as a foundational guide for researchers initiating studies in this area.
Introduction
The this compound scaffold is an emerging pharmacophore in medicinal chemistry. While its derivatives have been explored for a range of biological activities, its application in the development of anti-inflammatory agents is a promising yet underexplored area. General screenings have suggested that thiomorpholine-1,1-dioxide may exert anti-inflammatory effects through modulation of key signaling pathways, including Toll-like receptor 4 (TLR4) signaling and the cannabinoid receptor 2 (CB2) pathway.[1] This document provides an overview of the potential mechanisms of action and detailed protocols for evaluating novel this compound derivatives as anti-inflammatory agents.
Potential Mechanisms of Anti-Inflammatory Action
The anti-inflammatory activity of this compound derivatives may be attributed to their interaction with several key inflammatory targets:
-
Toll-like Receptor 4 (TLR4) Inhibition: TLR4 is a critical receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade. Inhibition of TLR4 signaling can mitigate the release of inflammatory cytokines such as TNF-α and IL-6.
-
Cannabinoid Receptor 2 (CB2) Agonism: The CB2 receptor is primarily expressed on immune cells, and its activation is associated with immunosuppressive and anti-inflammatory effects. Selective CB2 agonists are sought after as they lack the psychoactive effects associated with CB1 receptor activation.
-
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anti-inflammatory properties of novel this compound derivatives.
Protocol 1: In Vitro Evaluation of TLR4 Antagonism
Objective: To determine if test compounds can inhibit LPS-induced TLR4 activation in a cell-based assay.
Cell Line: HEK-Blue™ TLR4 cells (InvivoGen), which express human TLR4, MD-2, and CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ TLR4 cells
-
DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
HEK-Blue™ Selection (InvivoGen)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Test compounds (this compound derivatives)
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well plates
-
Spectrophotometer (620-650 nm)
Procedure:
-
Cell Culture: Culture HEK-Blue™ TLR4 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and HEK-Blue™ Selection at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 180 µL of HEK-Blue™ Detection medium and incubate for 1 hour.
-
Compound Treatment: Add 20 µL of various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: After 1 hour of pre-incubation with the compounds, add 20 µL of LPS solution to a final concentration of 10 ng/mL to stimulate the cells. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection: Measure the SEAP activity by reading the absorbance of the supernatant at 620-650 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of TLR4 activation for each compound concentration compared to the LPS-only control. Determine the IC₅₀ value for active compounds.
Protocol 2: CB2 Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for the human CB2 receptor.
Materials:
-
Membranes from HEK293 cells expressing human CB2 receptor
-
[³H]-CP55,940 (radioligand)
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA)
-
Test compounds
-
Non-specific binding control (e.g., WIN 55,212-2)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-CP55,940 (to a final concentration of ~0.5 nM), and 50 µL of various concentrations of the test compound.
-
Membrane Addition: Add 50 µL of the CB2 receptor membrane preparation (typically 5-10 µg of protein per well).
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle shaking.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters pre-soaked in binding buffer using a cell harvester. Wash the filters three times with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds
-
COX-2 selective inhibitor (e.g., Celecoxib) and non-selective inhibitor (e.g., Indomethacin) as controls
-
EIA kit for Prostaglandin E₂ (PGE₂)
-
96-well plates
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer containing heme.
-
Compound Incubation: In separate wells of a 96-well plate for COX-1 and COX-2, add the enzyme solution and various concentrations of the test compounds. Incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Stop Reaction: After a defined time (e.g., 10 minutes), stop the reaction by adding a solution of HCl.
-
PGE₂ Measurement: Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2. Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Data Presentation
As no specific quantitative data for the anti-inflammatory activity of a series of this compound derivatives is currently available in the public domain, a representative table structure is provided below for guidance on how such data should be presented once generated.
Table 1: In Vitro Anti-Inflammatory Activity of this compound Derivatives
| Compound ID | TLR4 Inhibition IC₅₀ (µM) | CB2 Binding Ki (nM) | COX-2 Inhibition IC₅₀ (µM) | COX-1 Inhibition IC₅₀ (µM) | COX-2 Selectivity Index |
| TDO-1 | |||||
| TDO-2 | |||||
| TDO-3 | |||||
| Control 1 | |||||
| Control 2 |
Visualizations
Signaling Pathways and Experimental Workflows
References
Agrochemical Applications of Thiomorpholine 1,1-Dioxide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiomorpholine 1,1-dioxide, a saturated six-membered heterocyclic compound containing nitrogen and oxidized sulfur atoms, has emerged as a valuable scaffold in the design and development of novel agrochemicals. Its unique physicochemical properties, including enhanced solubility and metabolic stability conferred by the sulfone group, make it an attractive moiety for creating new fungicidal, herbicidal, and insecticidal agents.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives in various agrochemical contexts.
Fungicidal Applications
This compound derivatives have shown significant promise in controlling fungal phytopathogens. A notable example is the development of 2-methyl-5-phenylthiazole-4-carboxamides incorporating the this compound moiety, which have demonstrated potent activity against Botrytis cinerea, the causative agent of gray mold disease in a wide range of crops.
Quantitative Data: Fungicidal Activity against Botrytis cinerea
The in vitro fungicidal activity of synthesized 2-methyl-5-phenylthiazole-4-carboxamides bearing a this compound moiety was evaluated. The results, expressed as the median effective concentration (EC50), are summarized in the table below.
| Compound ID | Substituent (R) | EC50 (mg/L) against B. cinerea |
| 1a | H | > 50 |
| 1b | 4-Cl | 19.6 |
| 1c | 4-CF₃ | 15.6 |
| Hymexazol (Control) | - | > 50 |
Experimental Protocol: In Vitro Fungicidal Assay against Botrytis cinerea
This protocol outlines the mycelial growth inhibition assay used to determine the EC50 values of the test compounds.
1. Fungal Strain and Culture Preparation:
-
The Botrytis cinerea strain is maintained on potato dextrose agar (PDA) medium at 25°C.
-
For the assay, mycelial discs (5 mm in diameter) are cut from the edge of an actively growing colony.
2. Preparation of Test Solutions:
-
Stock solutions of the this compound derivatives are prepared in dimethyl sulfoxide (DMSO).
-
A series of concentrations are prepared by diluting the stock solution with sterile distilled water containing 0.1% Tween-80 to aid dispersion. The final DMSO concentration should not exceed 1% (v/v).
3. Assay Procedure:
-
An appropriate volume of the test solution is mixed with molten PDA medium to achieve the desired final concentrations.
-
The amended PDA is poured into sterile Petri dishes (90 mm).
-
A mycelial disc of B. cinerea is placed at the center of each agar plate.
-
Plates are incubated at 25°C in the dark.
4. Data Collection and Analysis:
-
The colony diameter is measured in two perpendicular directions when the mycelial growth in the control (no compound) plates reaches approximately two-thirds of the plate diameter.
-
The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the mycelial colony in the control group, and dt is the average diameter of the mycelial colony in the treated group.
-
The EC50 values are calculated by probit analysis of the inhibition data.
Synthesis Protocol: 2-methyl-5-(4-(trifluoromethyl)phenyl)thiazole-4-carbonyl chloride
A key intermediate for the fungicidal derivatives is the corresponding acid chloride.
1. Synthesis of 2-methyl-5-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid:
-
A mixture of 4-(trifluoromethyl)benzaldehyde, ethyl 2-chloroacetoacetate, and ammonium thiocyanate in ethanol is refluxed for 4 hours.
-
The resulting solid is collected by filtration, washed with ethanol, and then hydrolyzed with aqueous sodium hydroxide solution.
-
The reaction mixture is acidified with hydrochloric acid to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.
2. Synthesis of the Acid Chloride:
-
The synthesized carboxylic acid is suspended in thionyl chloride and refluxed for 2 hours.
-
Excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
3. Amidation with this compound:
-
To a solution of this compound and triethylamine in dichloromethane, the freshly prepared acid chloride is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.
Caption: Synthesis workflow for fungicidal this compound derivatives.
Herbicidal Applications
Derivatives of this compound have been investigated for their potential as herbicides. For instance, heterocyclic sulfonamides incorporating this moiety have been explored for their pre- and post-emergence herbicidal activities against various weed species.
Quantitative Data: Herbicidal Activity
| Compound Type | Weed Species | Application | Activity Rating at 250 g/ha |
| Heterocyclic Sulfonamide | Amaranthus retroflexus | Pre-emergence | 8 |
| Heterocyclic Sulfonamide | Amaranthus retroflexus | Post-emergence | 7 |
| Heterocyclic Sulfonamide | Setaria faberi | Pre-emergence | 9 |
| Heterocyclic Sulfonamide | Setaria faberi | Post-emergence | 6 |
| Activity Rating: 0 = no effect, 9 = complete kill. |
Experimental Protocol: Pre-emergence Herbicidal Activity Assay
This protocol describes a general method for evaluating the pre-emergence herbicidal activity of test compounds.
1. Plant Material and Growth Conditions:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria faberi) are sown in plastic pots filled with a sandy loam soil.
-
The pots are placed in a greenhouse maintained at 25-30°C with a 14-hour photoperiod.
2. Preparation and Application of Test Compounds:
-
The test compounds are dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant to the desired concentrations.
-
The soil surface of the seeded pots is sprayed with the test solution one day after sowing. The application rate is typically expressed in grams per hectare (g/ha).
3. Evaluation:
-
The herbicidal effect is evaluated visually 2-3 weeks after treatment.
-
The evaluation is based on a rating scale from 0 (no injury) to 9 (complete kill) compared to untreated control plants.
Synthesis Protocol: General Procedure for N-Aryl-Thiomorpholine-1,1-dioxide
1. Synthesis of this compound:
-
Thiomorpholine is oxidized using an oxidizing agent such as hydrogen peroxide in a suitable solvent like acetic acid. The reaction is typically exothermic and requires cooling.
-
The product is isolated by crystallization or extraction.
2. N-Arylation:
-
This compound is reacted with an activated aryl halide (e.g., a fluoronitrobenzene derivative) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
-
The reaction mixture is heated to drive the nucleophilic aromatic substitution.
-
The product is isolated by precipitation upon addition of water, followed by filtration and purification.
Caption: Experimental workflow for pre-emergence herbicidal activity testing.
Insecticidal Applications
The this compound scaffold has also been incorporated into molecules designed to have insecticidal properties. While specific examples with this exact moiety are less common in readily available literature, the general approach involves its inclusion in structures known to interact with insect-specific molecular targets.
Quantitative Data: Insecticidal Activity
The following table is a representative example of how insecticidal data for novel heterocyclic compounds is presented. Quantitative data for a specific this compound insecticide is not currently available in the public domain.
| Compound Class | Target Pest | Assay Method | LC50 (mg/L) |
| Heterocyclic Amide | Plutella xylostella | Leaf Dip | 15.2 |
| Heterocyclic Amide | Myzus persicae | Spray | 25.8 |
| Commercial Standard | Plutella xylostella | Leaf Dip | 5.1 |
Experimental Protocol: Insecticidal Bioassay against Plutella xylostella (Leaf Dip Method)
This protocol details a common method for assessing the insecticidal activity of compounds against the diamondback moth.
1. Insect Rearing:
-
A susceptible laboratory strain of Plutella xylostella is reared on cabbage or mustard leaves under controlled conditions (25°C, 60% RH, 16:8 h light:dark photoperiod).
-
Third-instar larvae are used for the bioassay.
2. Preparation of Test Solutions:
-
Test compounds are dissolved in a minimal amount of a suitable solvent and then diluted with water containing a non-ionic surfactant to create a series of concentrations.
3. Bioassay Procedure:
-
Cabbage leaf discs (e.g., 6 cm diameter) are cut.
-
Each leaf disc is individually dipped into the respective test solution for 10 seconds with gentle agitation. Control discs are dipped in the surfactant solution without the test compound.
-
The treated leaf discs are allowed to air dry.
-
Each dried leaf disc is placed in a Petri dish lined with moistened filter paper.
-
A set number of third-instar larvae (e.g., 10) are introduced into each Petri dish.
-
The dishes are sealed and incubated under the same conditions as insect rearing.
4. Data Collection and Analysis:
-
Larval mortality is assessed after 48-72 hours. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
The corrected mortality is calculated using Abbott's formula if there is mortality in the control group.
-
The LC50 (lethal concentration for 50% of the population) values are determined by probit analysis.
Caption: Postulated signaling pathway for insecticidal action.
References
Troubleshooting & Optimization
"optimizing reaction conditions for thiomorpholine 1,1-dioxide synthesis"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiomorpholine 1,1-dioxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are several established methods for the synthesis of this compound. The choice of route often depends on the available starting materials, scale, and safety considerations. The primary approaches include:
-
Oxidation of Thiomorpholine: This is a direct and common method where thiomorpholine is oxidized using agents like hydrogen peroxide or potassium permanganate.
-
Synthesis from Diethanolamine: A multi-step process that begins with the reaction of diethanolamine and thionyl chloride to form bis(2-chloroethyl)amine hydrochloride, which is then cyclized and oxidized.[1][2]
-
Deprotection of a Protected Precursor: This involves the removal of a protecting group, such as a tert-butoxycarbonyl (Boc) group, from a protected this compound derivative, often using a strong acid like hydrochloric acid.[3][4]
-
Continuous Flow Synthesis: A modern approach utilizing a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, followed by a base-mediated cyclization.[5][6]
Q2: What are the key properties and storage conditions for this compound?
This compound is a white to off-white solid at room temperature.[3] It is a polar heterocyclic organic compound. For storage, it is recommended to keep it in a cool, dry, and dark place under an inert atmosphere.[7]
Troubleshooting Guides
Q1: My oxidation of thiomorpholine to this compound is incomplete or results in a low yield. What are the common causes and how can I optimize it?
A1: Incomplete reaction or low yield in the oxidation step is a frequent issue. The key parameters to control are the choice of oxidizing agent, reaction temperature, stoichiometry, and reaction time.
-
Oxidizing Agent: Hydrogen peroxide (H2O2) is a common and relatively clean oxidant.[3] Potassium permanganate (KMnO4) is also effective but can be aggressive and require careful control to avoid over-oxidation or side reactions.[1] The choice can impact both yield and purity.
-
Temperature Control: Oxidation is an exothermic process. Maintaining a controlled temperature is crucial. For instance, when using H2O2, reactions are often heated to around 50°C.[3] Uncontrolled temperature can lead to the formation of byproducts.
-
Stoichiometry: Ensure the correct molar ratio of the oxidizing agent is used. An excess may be required for complete conversion, but a large excess can lead to degradation of the product.
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Stirring for 2-5 hours is typical, depending on the scale and conditions.[3]
Data Presentation: Comparison of Oxidation Conditions
| Oxidizing Agent | Catalyst/Additive | Temperature | Typical Reaction Time | Reported Yield | Reference |
| 30% Hydrogen Peroxide | Sodium tungstate dihydrate, Trioctylmethylammonium methyl sulfate, Triphenylphosphine | 50°C | 2 hours | Not specified, purified by column chromatography | [3] |
| Potassium Permanganate | None | Room Temp (controlled addition) | Not specified | Good oxidation effect reported | [1] |
Troubleshooting Workflow: Low Oxidation Yield
Caption: Troubleshooting logic for low oxidation yield.
Q2: The synthesis from diethanolamine via bis(2-chloroethyl)amine hydrochloride is hazardous and gives poor yields. How can this be improved?
A2: This route involves intermediates that are nitrogen mustards, which are hazardous. Furthermore, each step needs to be optimized for a good overall yield.
-
Step 1: Formation of bis(2-chloroethyl)amine hydrochloride: This reaction with thionyl chloride is typically high-yielding but requires careful handling due to the evolution of HCl and SO2 gas. Using a solvent like 1,2-dichloroethane and refluxing for a set time (e.g., 3 hours) can drive the reaction to completion.[2] The reaction is often quantitative.[2]
-
Step 2: Cyclization: The subsequent cyclization to form the thiomorpholine ring requires a sulfur source, like sodium sulfide. This step is often the most challenging in terms of yield. Control of temperature and pH is critical.
-
Step 3: Oxidation: Once thiomorpholine is formed, the oxidation proceeds as described in the previous question. A patent suggests protecting the amine before oxidation with potassium permanganate, followed by deprotection, which can lead to smoother reactions and higher purity.[1] The batch-wise addition of the oxidant is recommended to control the exothermic nature of the reaction.[1]
Synthetic Workflow: Diethanolamine Route
Caption: Synthesis route from diethanolamine.
Q3: I am struggling with the purification of the final product. What are the recommended methods?
A3: Purification can be challenging due to the polarity of the compound. The method depends on whether you are isolating the free base or the hydrochloride salt.
-
Hydrochloride Salt: If the synthesis results in the hydrochloride salt (e.g., after acidic deprotection), it can often be purified by crystallization. The product can be precipitated, filtered, and washed with a suitable solvent like methanol.[4]
-
Free Base: To obtain the free base from the hydrochloride salt, a basic solution (e.g., NaOH or ammonia solution) is used to adjust the pH to around 8-10. The free base can then be extracted into an organic solvent like dichloromethane or ethyl acetate. After extraction, the combined organic layers are washed, dried, and concentrated. The crude product can be further purified by:
-
Crystallization: From a suitable solvent system.
-
Column Chromatography: Using silica gel, with a solvent system like ethyl acetate in petroleum ether, is an effective method for removing impurities.[3]
-
Experimental Protocols
Protocol 1: Oxidation of Thiomorpholine with Hydrogen Peroxide
This protocol is adapted from literature procedures.[3]
-
To a flask, add sodium tungstate dihydrate (0.01 eq), trioctylmethylammonium methyl sulfate (0.01 eq), and triphenylphosphine (0.01 eq).
-
Add 30% hydrogen peroxide solution (25 eq) and stir the mixture vigorously at room temperature for 10 minutes.
-
Add thiomorpholine (1.0 eq) to the mixture.
-
Heat the reaction mixture to 50°C and stir for 2 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate (Na2S2O3).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography (e.g., 20% ethyl acetate in petroleum ether) to obtain pure this compound.
Protocol 2: Synthesis of Bis(2-chloroethyl)amine Hydrochloride
This protocol is adapted from literature procedures.[2]
-
In a 1 L flask equipped with a reflux condenser, add diethanolamine (0.30 mol) and 1,2-dichloroethane (300 mL).
-
Slowly add thionyl chloride (51.0 mL). A solid suspension may form immediately.
-
Warm the mixture to 50°C. The suspension should dissolve.
-
Reflux the mixture with stirring for 3 hours. A crystalline solid will appear during reflux.
-
After 3 hours, quench the reaction by the careful addition of methanol (20 mL).
-
Remove the solvents under reduced pressure to yield a white crystalline material, bis(2-chloroethyl)amine hydrochloride. The reported yield is quantitative.[2]
References
- 1. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 2. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 39093-93-1 [sigmaaldrich.com]
"common side products in the synthesis of thiomorpholine 1,1-dioxide"
Welcome to the technical support center for the synthesis of thiomorpholine 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this important building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the oxidation of thiomorpholine or an N-protected thiomorpholine precursor. Common oxidizing agents include hydrogen peroxide and potassium permanganate.[1] When using a protecting group, such as a tert-butyloxycarbonyl (Boc) group, a subsequent deprotection step, typically under acidic conditions, is required.
Q2: Why is the use of a nitrogen protecting group, like Boc, often recommended?
A2: The use of an N-protecting group can prevent side reactions at the nitrogen atom during oxidation, potentially leading to a cleaner reaction profile and higher yield of the desired N-protected this compound intermediate. However, the subsequent deprotection step can introduce its own set of challenges and potential side products.
Q3: What are the primary impurities I should be aware of in my final product?
A3: The most common impurities include thiomorpholine 1-oxide (the sulfoxide), which results from incomplete oxidation, unreacted starting material (thiomorpholine or its N-protected precursor), and, if applicable, the N-protected this compound from incomplete deprotection. Over-oxidation can lead to ring-cleavage products, although these are generally less common under controlled conditions.
Q4: How can I monitor the progress of the oxidation reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to standards of the starting material, the intermediate sulfoxide, and the final sulfone product, you can determine the extent of the conversion.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: My reaction seems to be incomplete, and I have a significant amount of starting material and/or the intermediate thiomorpholine 1-oxide remaining.
-
Possible Cause: Insufficient amount of oxidizing agent, low reaction temperature, or insufficient reaction time.
-
Solution:
-
Ensure you are using a sufficient stoichiometric excess of the oxidizing agent. For hydrogen peroxide, a common approach is to use at least two equivalents.
-
If the reaction is sluggish at room temperature, consider moderately increasing the temperature, for example, to 50°C, while carefully monitoring for the formation of degradation products.[2]
-
Extend the reaction time and continue to monitor the progress by TLC or LC-MS until the starting material and intermediate are consumed.
-
Problem 2: I observe multiple unexpected spots on my TLC plate, and the yield of the desired product is low.
-
Possible Cause: Over-oxidation of the thiomorpholine ring, leading to cleavage and the formation of various side products. This is more likely with strong oxidizing agents like potassium permanganate if the reaction is not carefully controlled.
-
Solution:
-
Maintain strict control over the reaction temperature. Overheating can promote side reactions.
-
When using a strong oxidizing agent like potassium permanganate, add it portion-wise to the reaction mixture to control the exotherm.[3]
-
Consider using a milder oxidizing agent, such as hydrogen peroxide with a catalyst like sodium tungstate.[2]
-
Problem 3: After deprotection of N-Boc-thiomorpholine 1,1-dioxide, I have a mixture of the desired product and the N-Boc protected starting material.
-
Possible Cause: Incomplete deprotection due to insufficient acid, inadequate reaction time, or low temperature.
-
Solution:
-
Ensure a sufficient excess of the deprotecting acid (e.g., trifluoroacetic acid or hydrochloric acid) is used.
-
Extend the reaction time for the deprotection step. Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.
-
If the reaction is slow, a slight increase in temperature may be necessary, but this should be done cautiously to avoid degradation.
-
Problem 4: My final product is discolored, even after purification.
-
Possible Cause: The presence of colored impurities, which can arise from over-oxidation or side reactions. With potassium permanganate, residual manganese dioxide (a brown solid) can also be a source of discoloration if not completely removed during workup.
-
Solution:
-
Ensure thorough purification of the final product. Recrystallization or column chromatography are effective methods for removing colored impurities.
-
During the workup of reactions involving potassium permanganate, quenching with a reducing agent like sodium bisulfite can help to solubilize manganese species and facilitate their removal.
-
Data on Common Side Products
The formation and proportion of side products are highly dependent on the specific reaction conditions. The following table summarizes the common side products and the factors that influence their formation.
| Side Product | Chemical Structure | Common Cause | Typical Yield Range (if not optimized) | Prevention and Mitigation |
| Thiomorpholine 1-oxide | C₄H₉NOS | Incomplete oxidation | 5-30% | Increase reaction time, temperature, or stoichiometry of the oxidizing agent. Monitor reaction progress closely. |
| Unreacted Thiomorpholine | C₄H₉NS | Incomplete reaction | Variable | Ensure proper stoichiometry of reagents and sufficient reaction time and temperature. |
| N-Boc-thiomorpholine 1,1-dioxide | C₉H₁₇NO₄S | Incomplete deprotection | 5-20% | Use a sufficient excess of acid for deprotection, increase reaction time, and monitor for completion. |
| Thiodiglycolic acid (potential ring-cleavage product) | C₄H₆O₄S | Over-oxidation | <5% (typically) | Use milder oxidizing agents, maintain strict temperature control, and avoid prolonged reaction times after completion.[4] |
Experimental Protocols
Synthesis of this compound via Oxidation of N-Boc-thiomorpholine
This two-step protocol involves the oxidation of N-Boc-thiomorpholine followed by deprotection.
Step 1: Oxidation of N-Boc-thiomorpholine
-
Dissolve N-Boc-thiomorpholine (1 equivalent) in a suitable solvent such as methanol or acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add hydrogen peroxide (30% aqueous solution, 2.2 equivalents) to the stirred solution, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-thiomorpholine 1,1-dioxide.
Step 2: Deprotection of N-Boc-thiomorpholine 1,1-dioxide
-
Dissolve the N-Boc-thiomorpholine 1,1-dioxide from the previous step in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid , such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M), at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The crude product can be purified by recrystallization or by trituration with a suitable solvent (e.g., diethyl ether) to afford this compound, often as its hydrochloride salt if HCl is used for deprotection.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 4. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Thiomorpholine 1,1-Dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude thiomorpholine 1,1-dioxide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
The most common impurities in crude this compound, typically synthesized by the oxidation of thiomorpholine, are:
-
Unreacted Thiomorpholine: The starting material for the oxidation reaction.
-
Thiomorpholine 1-oxide (Sulfoxide): A partially oxidized intermediate where the sulfur atom has one oxygen atom attached.[1] This is often the primary impurity.
-
Residual Oxidizing Agents and Byproducts: Depending on the oxidant used (e.g., hydrogen peroxide, potassium permanganate), residual reagents or their byproducts may be present.[2][3]
-
Solvent Residues: Residual solvents from the reaction and initial work-up steps.
Q2: What is the general appearance and solubility of this compound?
This compound is typically a white to off-white solid.[3] It is soluble in water and slightly soluble in polar organic solvents like DMSO and methanol.
Q3: What are the recommended primary purification methods for crude this compound?
The two primary recommended purification methods are:
-
Recrystallization of the Hydrochloride Salt: This is a highly effective method that involves converting the crude product to its hydrochloride salt, which can then be recrystallized to a high purity. The purified salt is then neutralized to yield the pure free base.
-
Column Chromatography: For smaller scales or when recrystallization is not sufficiently effective, column chromatography can be employed to separate the desired product from impurities.
Troubleshooting Guides
Recrystallization Issues
Problem: Low yield after recrystallization.
| Possible Cause | Solution |
| Incomplete precipitation of the hydrochloride salt. | Ensure the pH is sufficiently acidic during the formation of the hydrochloride salt. |
| Excessive solvent used for recrystallization. | Use the minimum amount of hot solvent necessary to dissolve the hydrochloride salt. |
| Product loss during filtration. | Ensure the filtration apparatus is properly set up to minimize loss. Wash the collected crystals with a small amount of cold solvent. |
| Incomplete neutralization. | After recrystallization of the salt, ensure the pH is adjusted to be sufficiently basic to fully precipitate the free base. A patent suggests a pH of 8-10.[2] |
Problem: The final product is still impure after recrystallization.
| Possible Cause | Solution |
| Inefficient removal of the sulfoxide impurity. | A second recrystallization of the hydrochloride salt may be necessary. |
| Co-precipitation of impurities. | Ensure the cooling process during recrystallization is slow to allow for selective crystallization. |
| Contamination during work-up. | Use clean glassware and high-purity solvents for all steps. |
Column Chromatography Issues
Problem: Poor separation of this compound and thiomorpholine 1-oxide.
| Possible Cause | Solution |
| Inappropriate solvent system. | The polarity of the eluent may need to be optimized. Start with a less polar system and gradually increase the polarity. A reported system is 20% ethyl acetate in petroleum ether. |
| Column overloading. | Do not exceed the loading capacity of the column. Use an appropriate amount of crude material for the column size. |
| Irregular column packing. | Ensure the silica gel is packed uniformly to prevent channeling and band broadening. |
Experimental Protocols
Protocol 1: Purification via Recrystallization of the Hydrochloride Salt
This protocol is adapted from a patented procedure.[2]
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude this compound in a suitable solvent (e.g., water).
-
Slowly add concentrated hydrochloric acid at room temperature while stirring until the solution is acidic.
-
Concentrate the solution under reduced pressure to obtain the crude this compound hydrochloride.
-
-
Recrystallization:
-
Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.
-
-
Neutralization to the Free Base:
-
Dissolve the purified hydrochloride salt in water.
-
Adjust the pH to 8-10 with a suitable base (e.g., NaOH solution).
-
The free base will precipitate out of the solution. If it separates as an oil, proceed to extraction.
-
-
Extraction and Isolation:
-
Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Column Chromatography
-
Preparation of the Column:
-
Pack a chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., petroleum ether or hexane).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 20% ethyl acetate in petroleum ether).
-
Gradually increase the polarity of the eluent if necessary to elute the product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Solvent Systems for Purification
| Purification Method | Solvent/Solvent System | Purpose |
| Recrystallization (HCl Salt) | Ethanol | Recrystallization solvent for the hydrochloride salt.[2] |
| Extraction (Free Base) | Ethyl Acetate | Extraction of the free base after neutralization.[2] |
| Column Chromatography | 20% Ethyl Acetate in Petroleum Ether | Eluent for separating the product from impurities. |
Visualizations
References
- 1. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
"troubleshooting low yield in thiomorpholine 1,1-dioxide reactions"
Welcome to the technical support center for thiomorpholine 1,1-dioxide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the oxidation of thiomorpholine. Commonly used oxidizing agents include hydrogen peroxide and potassium permanganate.[1] The choice of oxidant and reaction conditions can significantly impact the yield and purity of the final product.
Q2: My oxidation reaction of thiomorpholine is showing low yield. What are the primary factors I should investigate?
A2: Low yields in the oxidation of thiomorpholine can stem from several factors:
-
Incomplete Oxidation: The reaction may not have gone to completion, leaving unreacted thiomorpholine or the intermediate thiomorpholine 1-oxide.
-
Over-oxidation: While the dioxide is the target, harsh conditions can potentially lead to side reactions or degradation.
-
Suboptimal Reaction Conditions: Temperature, solvent, and pH can all play a crucial role in the reaction's efficiency.
-
Purity of Starting Material: Impurities in the initial thiomorpholine can interfere with the oxidation process.
-
Product Isolation: this compound is water-soluble, which can lead to losses during aqueous work-ups.
Q3: What is thiomorpholine 1-oxide, and how does it affect my reaction?
A3: Thiomorpholine 1-oxide (the sulfoxide) is an intermediate in the oxidation of thiomorpholine to this compound (the sulfone).[2] Incomplete oxidation will result in the presence of the sulfoxide in your crude product, thereby lowering the yield of the desired dioxide. It is essential to monitor the reaction to ensure complete conversion to the sulfone.
Q4: How can I monitor the progress of my oxidation reaction?
A4: The progress of the oxidation can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] By comparing the reaction mixture to standards of the starting material, intermediate sulfoxide, and the final sulfone product, you can determine the extent of the reaction. A mini-extraction or filtration of the aliquot before analysis can sometimes provide a clearer result, especially for LC-MS.[4]
Troubleshooting Guides
Issue 1: Low Yield in Hydrogen Peroxide Oxidation
Symptoms:
-
The isolated yield of this compound is significantly lower than expected.
-
TLC or LC-MS analysis of the crude product shows the presence of starting material (thiomorpholine) and/or thiomorpholine 1-oxide.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Oxidant | Increase the molar equivalents of hydrogen peroxide. A common starting point is 2.2-2.5 equivalents. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction closely for the disappearance of the intermediate sulfoxide. |
| Incorrect Solvent | Acetic acid is often used as a solvent or co-solvent to facilitate the oxidation of sulfides to sulfones with hydrogen peroxide.[5] |
| Lack of Catalyst | For less reactive systems, a catalyst may be necessary. Sodium tungstate is a common catalyst for the oxidation of sulfides to sulfones using hydrogen peroxide.[6] |
| Short Reaction Time | Extend the reaction time and continue to monitor by TLC or LC-MS until the starting material and intermediate are consumed. |
Issue 2: Low Yield in Potassium Permanganate Oxidation
Symptoms:
-
Low isolated yield of the desired product.
-
The reaction mixture becomes difficult to stir due to the formation of manganese dioxide.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Rapid Addition of Oxidant | Add the potassium permanganate portion-wise to control the exothermic reaction. This prevents localized overheating which can lead to side reactions.[3] |
| Incorrect Temperature Control | Maintain the reaction temperature in the recommended range (e.g., 20-40°C) to ensure a controlled and complete reaction.[3] |
| Inadequate Stirring | Ensure vigorous stirring to maintain a homogeneous mixture, especially as manganese dioxide precipitates. |
| Difficult Product Isolation | After the reaction, the product is often in the form of its hydrochloride salt. The free base can be obtained by adjusting the pH with a base like NaOH, followed by extraction.[3] |
Issue 3: Product Purity Issues and Purification Challenges
Symptoms:
-
The isolated product is an oil or a sticky solid.
-
NMR or other analytical techniques show the presence of impurities.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Residual Starting Material or Intermediate | Optimize the reaction conditions for full conversion. For purification, consider column chromatography or recrystallization. |
| Product is Water-Soluble | During work-up, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the product and improve extraction efficiency. |
| Ineffective Purification | Recrystallization is an effective method for purifying this compound hydrochloride, with ethanol being a suitable solvent.[3] For the free base, a mixture of ethyl acetate and petroleum ether can be effective.[3] |
Experimental Protocols
Protocol 1: Oxidation of N-Protected Thiomorpholine using Potassium Permanganate
This protocol is adapted from a patented procedure and involves the oxidation of an N-protected thiomorpholine, followed by deprotection.[3]
Materials:
-
N-protected thiomorpholine
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (concentrated)
-
Ethanol
Procedure:
-
Dissolve the N-protected thiomorpholine in water.
-
Cool the mixture in a water bath to maintain a temperature of approximately 25°C.
-
Add potassium permanganate in four portions, ensuring the temperature does not exceed the set limit.
-
After the addition is complete, warm the reaction to 40°C and stir for 4 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and filter off the manganese dioxide.
-
Concentrate the filtrate to obtain the crude N-protected this compound.
-
For deprotection, dissolve the crude product in water and slowly add concentrated hydrochloric acid at room temperature.
-
Stir for 3 hours, monitoring by TLC.
-
Concentrate the mixture to remove water and excess HCl to yield the crude this compound hydrochloride.
-
Recrystallize the crude product from ethanol to obtain the pure hydrochloride salt.
Protocol 2: General Procedure for Catalytic Oxidation with Hydrogen Peroxide
This is a general guideline for the catalytic oxidation of a sulfide to a sulfone.
Materials:
-
Thiomorpholine derivative
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium tungstate (catalyst)
-
Phase-transfer catalyst (e.g., methyltrioctylammonium hydrogensulfate), if needed[6]
-
Solvent (e.g., acetic acid, ethanol, or a biphasic system)
Procedure:
-
Dissolve the thiomorpholine derivative and the catalyst(s) in the chosen solvent.
-
Slowly add the hydrogen peroxide solution to the reaction mixture, maintaining a controlled temperature.
-
Stir the reaction at the desired temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench any remaining peroxide by adding a reducing agent (e.g., sodium sulfite solution).
-
Perform an appropriate work-up, which may include extraction and washing of the organic layer.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Stepwise oxidation of thiomorpholine to this compound.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving the Scalability of Thiomorpholine 1,1-Dioxide Production
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the scalable production of thiomorpholine 1,1-dioxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthesis routes for this compound?
A1: The most prevalent scalable synthesis routes involve the oxidation of thiomorpholine or the cyclization of appropriate precursors. A common industrial method involves the oxidation of a protected thiomorpholine followed by deprotection.[1] Continuous flow processes are also being explored to enhance safety and efficiency.[2][3]
Q2: What is the primary impurity I should be aware of during the synthesis of this compound?
A2: The most common impurity is thiomorpholine 1-oxide (the sulfoxide), which results from incomplete oxidation of thiomorpholine.[4] Over-oxidation can also lead to ring-opening byproducts, such as thiodiglycolic acid, though this is less common under controlled conditions.[4][5]
Q3: What are the main advantages of using a continuous flow process for this compound production?
A3: Continuous flow processes offer several advantages over traditional batch methods, including enhanced safety due to smaller reaction volumes, improved heat and mass transfer, better reaction control, and the potential for higher throughput and automation.[6][7][8] For thiomorpholine synthesis, it can also help to handle potentially hazardous intermediates more safely.[2]
Q4: Are there specific safety concerns I should be aware of when scaling up the production of this compound?
A4: Yes, the oxidation of thiomorpholine can be highly exothermic, especially when using strong oxidizing agents like potassium permanganate. Careful control of reagent addition and temperature is crucial to prevent thermal runaway.[1] Some synthetic routes may also involve hazardous intermediates, such as nitrogen mustards, making closed systems like continuous flow reactors a safer option.[2]
Q5: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?
A5: For reaction monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. For final purity assessment, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are effective.[3][4][9]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Oxidation | - Increase the equivalents of the oxidizing agent. - Extend the reaction time. - Increase the reaction temperature (with caution, monitoring for side products). | Higher conversion of the starting material and intermediate sulfoxide to the desired dioxide, leading to an increased yield. |
| Degradation of Product | - If using a strong oxidant, consider a milder one (e.g., hydrogen peroxide instead of potassium permanganate). - Ensure the reaction temperature is not too high. - Control the pH of the reaction mixture, as extreme pH can lead to decomposition. | Minimized formation of degradation products and improved isolated yield of the target compound. |
| Suboptimal Reaction Conditions | - Screen different solvents to improve solubility and reaction kinetics. - Optimize the concentration of reactants. | Enhanced reaction efficiency and higher product yield. |
| Losses During Work-up and Purification | - Optimize the extraction procedure to ensure complete transfer of the product. - If using column chromatography, select an appropriate stationary and mobile phase to minimize product loss. - For crystallization, carefully select the solvent system to maximize recovery. | Increased isolated yield of pure this compound. |
Issue 2: Presence of Impurities in the Final Product
| Impurity Detected | Potential Source | Troubleshooting and Mitigation Strategy |
| Thiomorpholine 1-oxide (Sulfoxide) | Incomplete oxidation of thiomorpholine. | - Increase the stoichiometry of the oxidizing agent. - Prolong the reaction time. - Optimize the reaction temperature to drive the reaction to completion. |
| Unreacted Thiomorpholine | Insufficient oxidizing agent or short reaction time. | - Ensure accurate stoichiometry of the oxidizing agent. - Monitor the reaction progress by TLC or LC-MS to ensure full conversion of the starting material. |
| Ring-Opened Byproducts (e.g., thiodiglycolic acid) | Over-oxidation or harsh reaction conditions. | - Use a milder oxidizing agent. - Carefully control the reaction temperature and reagent addition rate. - Avoid prolonged exposure to strong oxidizing conditions after the reaction is complete. |
| Residual Solvents | Inefficient drying or purification. | - Ensure the product is thoroughly dried under vacuum at an appropriate temperature. - If purification is by crystallization, ensure the chosen solvent is effectively removed. |
Experimental Protocols
Protocol 1: Scalable Batch Synthesis of this compound Hydrochloride
This protocol is adapted from a patented industrial process.[1]
Step 1: Oxidation of N-protected Thiomorpholine
-
To a solution of an N-protected thiomorpholine (e.g., tert-butyl thiomorpholine-4-carboxylate) in a suitable solvent (e.g., water), add potassium permanganate in batches at a controlled temperature (e.g., 0-10 °C).
-
The batch-wise addition helps to control the exothermic nature of the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite).
-
Filter the mixture to remove manganese dioxide.
Step 2: Hydrolysis of the N-protected this compound
-
To the filtrate containing the N-protected this compound, add concentrated hydrochloric acid.
-
Heat the mixture to facilitate the deprotection (hydrolysis).
-
Monitor the reaction by TLC until the protected intermediate is fully converted.
-
Concentrate the reaction mixture under reduced pressure to remove excess acid and water.
-
The resulting solid is this compound hydrochloride.
Step 3: Conversion to this compound (Free Base)
-
Dissolve the this compound hydrochloride in water.
-
Adjust the pH to basic (e.g., pH 8-9) with a suitable base (e.g., sodium hydroxide or ammonia solution).
-
Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over a drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield this compound.
Protocol 2: Continuous Flow Synthesis of Thiomorpholine
This protocol is based on a telescoped photochemical thiol-ene reaction and cyclization.[2][3]
Step 1: Thiol-Ene Reaction
-
Prepare a solution of cysteamine hydrochloride and a photocatalyst (e.g., 9-fluorenone) in a suitable solvent (e.g., methanol).
-
Pump this solution through a flow reactor equipped with a UV light source.
-
Simultaneously, introduce vinyl chloride gas into the flow stream using a mass flow controller.
-
The reaction produces the intermediate 2-(2-chloroethylthio)ethylamine hydrochloride.
Step 2: In-line Cyclization
-
The output from the first reactor is directly mixed with a stream of a suitable base (e.g., diisopropylethylamine - DIPEA).
-
This mixture is then passed through a heated coil reactor to facilitate the cyclization to thiomorpholine.
-
The resulting stream contains the thiomorpholine product.
Work-up and Purification
-
The output from the continuous flow setup is collected and subjected to a standard aqueous work-up.
-
The thiomorpholine is then purified by distillation.
Data Presentation
Table 1: Comparison of Scalable Synthesis Methods for Thiomorpholine Derivatives
| Parameter | Batch Process (Oxidation of Protected Thiomorpholine)[1] | Continuous Flow Process (Thiol-Ene/Cyclization)[2][3] |
| Starting Materials | N-protected thiomorpholine, Potassium permanganate | Cysteamine hydrochloride, Vinyl chloride |
| Typical Yield | High (often >90% for the oxidation step) | Moderate (Overall isolated yield of ~54% for thiomorpholine) |
| Reaction Time | Several hours per batch | Short residence time (minutes) |
| Throughput | Limited by reactor volume | Potentially high and continuous (e.g., 1.8 g/h reported on a lab scale) |
| Safety Considerations | Exothermic reaction requiring careful control | Handles hazardous intermediates in small volumes, reducing risk |
| Scalability Challenges | Heat management, solid handling (MnO2) | Potential for clogging, requires specialized equipment |
Visualizations
References
- 1. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 7. kilolabs.com [kilolabs.com]
- 8. aragen.com [aragen.com]
- 9. chemimpex.com [chemimpex.com]
"stability issues of thiomorpholine 1,1-dioxide in acidic or basic media"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiomorpholine 1,1-dioxide. It addresses potential stability issues encountered during experiments in acidic or basic media.
Troubleshooting Guides
This section offers solutions to common problems that may arise during the handling and use of this compound in various chemical environments.
Issue 1: Unexpected Degradation of this compound in a Reaction Mixture.
-
Question: I am observing significant degradation of my this compound starting material in my reaction, which is run under basic conditions. What could be the cause and how can I mitigate this?
-
Answer: this compound is known to be incompatible with strong bases. The sulfone group withdraws electron density, making the protons on the carbons adjacent to the sulfur and nitrogen atoms susceptible to abstraction by a strong base. This can initiate degradation pathways.
-
Troubleshooting Steps:
-
Re-evaluate the Base: If possible, substitute the strong base with a weaker, non-nucleophilic base.
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of degradation.
-
Reaction Time: Shorten the reaction time as much as feasible. Monitor the reaction progress closely to stop it as soon as the desired product is formed.
-
Inert Atmosphere: Although primarily a concern for oxidation, ensuring an inert atmosphere (e.g., nitrogen or argon) can prevent base-catalyzed oxidation.
-
-
Issue 2: Inconsistent Results in Acidic Media.
-
Question: My experiments involving this compound in acidic media are giving inconsistent yields and purity. Why might this be happening?
-
Answer: While generally more stable in acidic than in basic media, prolonged exposure to strong acids, especially at elevated temperatures, can lead to hydrolysis or other degradation pathways.
-
Troubleshooting Steps:
-
Control Acid Concentration: Use the minimum concentration of acid required to catalyze the reaction.
-
Temperature Management: Avoid excessive heating. If elevated temperatures are necessary, consider a shorter reaction duration.
-
Aqueous vs. Anhydrous Conditions: The presence of water can facilitate hydrolysis. If the reaction chemistry allows, consider using anhydrous acidic conditions.
-
Work-up Procedure: Neutralize the acid promptly during the work-up to prevent further degradation of the product and any remaining starting material.
-
-
Issue 3: Appearance of Unknown Impurities in Analytical Chromatograms.
-
Question: I am analyzing my sample containing this compound by HPLC and see several unexpected peaks. Are these related to the degradation of the compound?
-
Answer: The appearance of new peaks in your chromatogram is a strong indication of degradation. Forced degradation studies, which intentionally stress the compound, are used to identify potential degradation products and develop stability-indicating analytical methods.
-
Troubleshooting Steps:
-
Forced Degradation Study: To understand the impurity profile, perform a forced degradation study. This involves exposing a sample of this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Peak Tracking: Compare the retention times of the unknown peaks with those of the peaks generated in the forced degradation study. This can help in tentatively identifying the nature of the degradation.
-
Method Validation: Ensure your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products. This may require optimizing the mobile phase, column, and other chromatographic parameters.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known stability limitations of this compound?
A1: Based on available safety data, this compound is known to be "air sensitive" and incompatible with bases and oxidizing agents. While it is used in synthetic procedures involving both acids and bases, prolonged exposure or harsh conditions can lead to degradation.
Q2: Are there any specific degradation products of this compound that have been identified in acidic or basic media?
A2: To date, there is a lack of publicly available studies that have specifically identified the chemical structures of degradation products of this compound resulting from forced degradation in acidic or basic media. General chemical principles suggest that potential degradation pathways could include hydrolysis of the sulfone group or ring cleavage.
Q3: What is a forced degradation study and why is it important?
A3: A forced degradation study (or stress testing) is a series of experiments where a drug substance is intentionally exposed to harsh conditions (acid, base, heat, light, oxidation) to accelerate its decomposition.[1] The main goals are to:
-
Identify potential degradation products.[2]
-
Understand the degradation pathways.[2]
-
Develop and validate stability-indicating analytical methods that can accurately measure the active ingredient in the presence of its degradants.[3]
Q4: How would I design a basic forced degradation study for this compound?
A4: A typical forced degradation study would involve the following conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated at 60-80°C for several hours. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated at 60-80°C for several hours. |
| Oxidation | 3-30% H₂O₂, at room temperature for several hours. |
| Thermal Degradation | Solid sample heated at a temperature below its melting point (e.g., 70°C) for a specified duration. |
| Photolytic Degradation | Expose the solid or solution to UV and visible light (e.g., ICH option 1 or 2). |
Note: The exact conditions (concentration, temperature, and duration) should be adjusted based on the observed stability of this compound.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general approach for conducting a forced degradation study on this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to get a final acid concentration of 0.1 M. Heat at 60°C.
-
Basic: Mix the stock solution with an equal volume of 0.2 M NaOH to get a final base concentration of 0.1 M. Heat at 60°C.
-
Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature.
-
Thermal: Store a solid sample of this compound in an oven at 70°C.
-
Photolytic: Expose a solution and a solid sample to light in a photostability chamber.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acidic and basic samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: A linear gradient from low to high acetonitrile concentration (e.g., 5% to 95% B over 20 minutes).
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Optimization: The gradient, flow rate, and mobile phase composition should be optimized to achieve adequate separation of the parent compound from all degradation peaks generated during the forced degradation study.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for stability issues of this compound.
References
Technical Support Center: High-Purity Thiomorpholine 1,1-Dioxide Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recrystallization of thiomorpholine 1,1-dioxide to achieve high purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | - Excess solvent: The concentration of this compound is below its saturation point. - Solution is supersaturated but nucleation is slow: Lack of nucleation sites. | - Reduce solvent volume: Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[1] - Induce nucleation: Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of pure this compound. |
| Oiling out instead of crystallization. | - Insoluble impurities: The presence of impurities can lower the melting point of the mixture. - Cooling too rapidly: The solution becomes supersaturated too quickly, preventing orderly crystal lattice formation.[1] | - Purify the crude material: Consider a preliminary purification step like a silica plug filtration.[2] - Slow down the cooling process: Allow the flask to cool to room temperature slowly before moving it to an ice bath. Insulate the flask to slow cooling.[1] |
| Low yield of recovered crystals. | - Too much solvent used: A significant amount of the product remains dissolved in the mother liquor.[1] - Premature crystallization: Crystals formed during the hot filtration step. | - Concentrate the mother liquor: Evaporate some of the solvent from the filtrate and cool to recover a second crop of crystals. - Minimize heat loss during filtration: Use a pre-heated funnel and flask for the hot filtration step. |
| Colored impurities in the final crystals. | - Colored impurities are co-precipitating with the product. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization: Re-dissolve the crystals in a fresh portion of hot solvent and recrystallize. |
| Crystals are very fine or powder-like. | - Very rapid cooling and nucleation. | - Slower cooling: Allow the solution to cool to room temperature undisturbed. - Reduce the degree of supersaturation: Use slightly more solvent than the minimum required for dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on its properties, polar solvents are a good starting point. This compound is known to be soluble in water.[3] For its hydrochloride salt, ethanol has been used for recrystallization.[4] Methanol is another potential solvent, as the compound is slightly soluble in it.[5] A mixed solvent system, such as ethanol/water or methanol/ethyl acetate, could also be effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
Q2: How can I determine the optimal solvent for my specific sample?
A2: A small-scale solvent screen is recommended. Place a small amount of your crude this compound in several test tubes and add a few drops of different solvents. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Upon cooling, it should yield a good quantity of crystals.
Q3: My this compound is a light yellow solid. Can recrystallization remove the color?
A3: Yes, recrystallization is often effective at removing colored impurities. If the color persists after one recrystallization, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Q4: What are the common impurities in this compound synthesis?
A4: Common impurities can include unreacted starting materials, such as thiomorpholine, or byproducts from the oxidation reaction.[3] If the synthesis involves a hydrochloride intermediate, residual salts may also be present.[4] The choice of recrystallization solvent should ideally leave these impurities dissolved in the mother liquor.
Q5: The melting point of my recrystallized product is still broad. What should I do?
A5: A broad melting point range typically indicates the presence of impurities. A second recrystallization from a different solvent system may be necessary to improve purity. It is also important to ensure the crystals are completely dry, as residual solvent can depress and broaden the melting point range.
Experimental Protocol: General Recrystallization of this compound
This is a general procedure and may require optimization based on the purity of your starting material and the specific solvent system you choose.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until it does.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it to remove any insoluble impurities (and charcoal, if used). This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals thoroughly. This can be done by air drying or in a vacuum oven at a temperature below the compound's melting point (68-71°C).[6][7]
Process Visualization
Caption: Workflow for the recrystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Page loading... [guidechem.com]
- 4. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 5. Thiomorpholine-1,1-dioxide CAS#: 39093-93-1 [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Thiomorpholine-1,1-dioxide | 39093-93-1 | FT46493 [biosynth.com]
Technical Support Center: N-Functionalization of Thiomorpholine 1,1-Dioxide
Welcome to the Technical Support Center for the N-functionalization of thiomorpholine 1,1-dioxide. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges during the synthesis of N-substituted this compound derivatives.
Core Challenge: Reduced Nucleophilicity
The primary challenge in the N-functionalization of this compound stems from the electron-withdrawing nature of the sulfone group. This group significantly reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity and making it less reactive towards electrophiles compared to its unoxidized counterpart, thiomorpholine. This inherent low reactivity often leads to sluggish reactions, low yields, or the need for harsh reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of this compound not proceeding or giving low yields?
A1: The reduced nucleophilicity of the nitrogen atom is the most likely culprit. Standard alkylation conditions used for other secondary amines may not be sufficient.
Troubleshooting Steps:
-
Increase Electrophile Reactivity: Switch from alkyl chlorides to more reactive alkyl bromides or iodides. For even greater reactivity, consider using alkyl triflates.
-
Stronger Base: A stronger base may be required to deprotonate the N-H bond and generate a more potent nucleophile. Consider switching from weaker inorganic bases like K₂CO₃ to stronger bases such as NaH, LiHMDS, or KHMDS.
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can help to solvate the cation of the base and enhance the nucleophilicity of the amine.
Q2: I am observing over-alkylation, resulting in a quaternary ammonium salt. How can I prevent this?
A2: Over-alkylation can occur if the newly formed tertiary amine is still sufficiently nucleophilic to react with another molecule of the alkylating agent.
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of this compound relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
Lower Temperature: Once the initial reaction has started, lowering the temperature may help to disfavor the second alkylation step.
Q3: My N-arylation (Buchwald-Hartwig) reaction is not working well with this compound. What should I consider?
A3: N-arylation of electron-deficient amines like this compound can be challenging. The choice of catalyst, ligand, and base is critical.
Troubleshooting Buchwald-Hartwig Amination:
-
Ligand Selection: Bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step and prevent catalyst decomposition. Consider ligands such as XPhos, SPhos, or RuPhos.
-
Catalyst Precursor: Using a pre-formed palladium catalyst (e.g., G2, G3, or G4 pre-catalysts) can sometimes give more reproducible results than generating the active catalyst in situ.
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.
-
Aryl Halide Reactivity: The reactivity order for aryl halides is generally I > Br > Cl. If you are using an aryl chloride, you may need to use a more specialized catalyst system designed for these less reactive substrates.
Q4: What are the best practices for N-acylation of this compound?
A4: N-acylation is generally more straightforward than N-alkylation or N-arylation due to the high reactivity of acylating agents. However, the reduced nucleophilicity can still be a factor.
Recommendations:
-
Acylating Agent: Use highly reactive acylating agents like acid chlorides or anhydrides.
-
Base: A tertiary amine base such as triethylamine or DIPEA is typically sufficient to scavenge the acid byproduct. For very sluggish reactions, a stronger, non-nucleophilic base could be employed.
-
Catalyst: In some cases, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the reaction.
Troubleshooting Guides
Guide 1: N-Alkylation Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | Insufficient nucleophilicity of the amine. | Use a more reactive alkyl halide (I > Br > Cl). Employ a stronger base (e.g., NaH, KHMDS). Increase reaction temperature. Use a polar aprotic solvent (DMF, DMSO). |
| Low reactivity of the alkyl halide. | Switch to a more reactive electrophile (e.g., alkyl triflate). | |
| Side Product Formation (Elimination) | Strong, sterically hindered base is used with a secondary or tertiary alkyl halide. | Use a less hindered base (e.g., K₂CO₃, Cs₂CO₃). Use a primary alkyl halide if possible. |
| Over-alkylation (Quaternary Salt) | The N-alkylated product is still nucleophilic. | Use a slight excess of this compound. Add the alkylating agent slowly. |
| Decomposition of Starting Material | Reaction temperature is too high. | Monitor the reaction closely and try to run it at the lowest effective temperature. |
Guide 2: N-Arylation (Buchwald-Hartwig) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No Reaction / Low Yield | Catalyst deactivation or insufficient activity. | Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). Use a palladium pre-catalyst (G2, G3, G4). |
| Inappropriate base. | Use a strong, non-nucleophilic base (NaOtBu, LHMDS). | |
| Unreactive aryl halide. | Switch to a more reactive aryl halide (I > Br > Cl). For aryl chlorides, use a specialized catalyst system. | |
| Hydrodehalogenation of Aryl Halide | β-hydride elimination is competing with reductive elimination. | Use bulkier ligands to favor reductive elimination. Ensure strictly anaerobic conditions. |
| Homocoupling of Aryl Halide | Side reaction favored at high temperatures or with less active catalysts. | Screen different catalyst/ligand combinations. Lower the reaction temperature if possible. |
Experimental Protocols & Data
N-Alkylation: Synthesis of N-Benzylthis compound
-
Reaction: this compound + Benzyl bromide
-
Reagents & Conditions:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Solvent: Acetonitrile (CH₃CN)
-
Temperature: 80 °C
-
Time: 12-24 hours
-
-
Yield: Moderate to good (literature yields vary, typically 60-80%)
| Parameter | Condition | Expected Outcome |
| Base | K₂CO₃ | Moderate yield, longer reaction time. |
| NaH | Higher yield, shorter reaction time, requires anhydrous conditions. | |
| Solvent | Acetonitrile | Good solubility for reagents, moderate reaction rate. |
| DMF | Higher reaction rate, but more difficult to remove during workup. |
N-Arylation: Synthesis of N-Phenylthis compound
-
Reaction: this compound + Bromobenzene
-
Reagents & Conditions:
-
This compound (1.2 eq)
-
Bromobenzene (1.0 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Solvent: Toluene
-
Temperature: 100-110 °C
-
Time: 12-24 hours
-
-
Yield: Moderate (literature yields are often in the range of 50-70% for electron-deficient amines)
| Parameter | Condition | Expected Outcome |
| Ligand | XPhos | Generally good performance for this type of coupling. |
| RuPhos | May offer improved yields in some cases. | |
| Aryl Halide | Iodobenzene | Faster reaction and potentially higher yield. |
| Chlorobenzene | Requires a more specialized catalyst system (e.g., XPhos Pd G3). |
N-Acylation: Synthesis of N-Acetylthis compound
-
Reaction: this compound + Acetyl chloride
-
Reagents & Conditions:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0 °C to room temperature
-
Time: 1-4 hours
-
-
Yield: High (typically >90%)
| Parameter | Condition | Expected Outcome |
| Acylating Agent | Acetic Anhydride | Also effective, may require slightly longer reaction times or heating. |
| Base | Pyridine | Can also be used as both base and solvent. |
| Catalyst | DMAP (catalytic) | Can accelerate the reaction, especially with less reactive acylating agents. |
Visualizing Experimental Workflows
General N-Alkylation Workflow
"workup procedure for reactions involving thiomorpholine 1,1-dioxide"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiomorpholine 1,1-dioxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup and purification of reactions involving this compound.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for developing effective workup and purification strategies. Key properties are summarized below.
| Property | Value | Source(s) |
| Appearance | White to off-white or light yellow solid/crystalline powder | [1][2] |
| Molecular Weight | 135.18 g/mol | [2][3] |
| Melting Point | 68 - 71 °C | [2] |
| Boiling Point | 155 °C at 1 mmHg | [2] |
| pKa | 6.48 ± 0.20 (Predicted) | [1] |
| Solubility | Water: SolubleDMSO: Slightly solubleMethanol: Slightly soluble | [1][3] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound product stuck in the aqueous layer during extraction?
A1: this compound is a polar compound and is soluble in water[1]. Its basic nitrogen atom (pKa of the conjugate acid is predicted to be around 6.48) can be protonated under acidic conditions, forming a salt that is highly soluble in the aqueous phase.
To facilitate its extraction into an organic solvent, the aqueous layer should be basified to a pH of 8-10. This deprotonates the nitrogen atom, increasing the compound's hydrophobicity and partitioning into the organic layer. Common bases for this adjustment include aqueous ammonia or sodium hydroxide solutions.
Q2: I've basified the aqueous layer, but I'm still having trouble extracting my product. What should I do?
A2: If you are still facing difficulties, consider the following:
-
Choice of Organic Solvent: While dichloromethane and ethyl acetate have been used, the polarity of this compound may still limit its solubility in these solvents. You may need to perform multiple extractions (3-5 times) with a generous volume of the organic solvent to ensure efficient recovery.
-
"Salting Out": Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of organic compounds in the aqueous phase, thereby promoting their transfer into the organic layer.
Q3: I am observing a stable emulsion at the interface of my aqueous and organic layers. How can I break it?
A3: Emulsion formation is a common issue, especially when dealing with basic aqueous solutions and chlorinated solvents. Here are several techniques to resolve emulsions, starting with the gentlest:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Gentle Swirling: Gently swirl the contents of the separatory funnel.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine).
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool.
-
Solvent Addition: Add more of the organic extraction solvent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product recovery after extraction | 1. Aqueous layer is too acidic, protonating the product and keeping it in the aqueous phase.2. Insufficient volume or number of extractions with the organic solvent. | 1. Adjust the pH of the aqueous layer to 8-10 with a suitable base (e.g., aq. NH₃, NaOH).2. Increase the volume and/or number of extractions with the organic solvent. Consider using a more polar extraction solvent if compatible with your reaction mixture. |
| Product crystallizes out during extraction | The chosen organic solvent has low solubility for this compound. | Use a larger volume of the organic solvent or switch to a solvent in which the compound is more soluble. Gentle warming of the separatory funnel in a warm water bath may help, but be cautious of solvent evaporation and pressure buildup. |
| Difficulty removing baseline impurities during column chromatography | The high polarity of this compound can cause it to stick to the silica gel, leading to poor separation from other polar impurities. | Consider using a more polar eluent system. For normal-phase chromatography, gradients of dichloromethane/methanol or ethyl acetate/methanol may be effective. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable technique for purifying highly polar compounds. |
Experimental Protocols
General Aqueous Workup Procedure
This protocol is a general guideline and may require optimization based on the specific reaction conditions and scale.
-
Quenching: If necessary, quench the reaction mixture by slowly adding it to water or an appropriate quenching solution.
-
Solvent Removal (Optional): If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), it is advisable to remove the solvent under reduced pressure.
-
Dilution: Dilute the residue with water and a suitable organic extraction solvent (e.g., dichloromethane or ethyl acetate).
-
pH Adjustment: Check the pH of the aqueous layer. If it is acidic, adjust to pH 8-10 by the dropwise addition of a base (e.g., saturated sodium bicarbonate, dilute sodium hydroxide, or aqueous ammonia).
-
Extraction: Transfer the mixture to a separatory funnel. Shake gently at first to avoid emulsion formation, venting frequently. Perform multiple extractions (3-5 times) with the organic solvent.
-
Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Normal-Phase Chromatography:
-
Stationary Phase: Silica gel (standard grade, 230-400 mesh).
-
Eluent Systems: Due to the polarity of this compound, a relatively polar eluent system is required.
-
A gradient of ethyl acetate in petroleum ether (e.g., starting from 20% ethyl acetate).
-
A gradient of methanol in dichloromethane (e.g., starting from 1-5% methanol).
-
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
HILIC is a powerful technique for the purification of highly polar compounds that are poorly retained in reversed-phase chromatography.
-
Stationary Phase: A polar stationary phase such as bare silica, or columns with bonded polar functional groups (e.g., amide, diol).
-
Mobile Phase: A mixture of a water-miscible organic solvent (typically acetonitrile) and an aqueous buffer. The gradient involves increasing the proportion of the aqueous component to elute the compound.
-
General Starting Conditions:
-
Column: Silica-based HILIC column.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with an optional additive (e.g., 0.1% formic acid or ammonium formate).
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.
-
Visualizations
Caption: Workflow for the workup and purification of this compound.
Caption: A stepwise guide to resolving emulsions during aqueous workup.
References
Validation & Comparative
"1H and 13C NMR characterization of thiomorpholine 1,1-dioxide"
A comprehensive guide to the ¹H and ¹³C NMR characterization of thiomorpholine 1,1-dioxide, offering a comparative analysis with related heterocyclic compounds. This guide is intended for researchers, scientists, and professionals in drug development, providing key spectral data, experimental procedures, and a visual workflow for NMR analysis.
Comparative NMR Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | H-2, H-6 (CH₂-N) | H-3, H-5 (CH₂-S or CH₂-O) | Solvent |
| This compound (Predicted) | ~3.2 - 3.4 | ~3.1 - 3.3 | - |
| 4-(4-Nitrophenyl)this compound | 3.91 (t) | 3.19 (t) | CDCl₃ |
| Thiomorpholine | 2.95 (t) | 2.75 (t) | CDCl₃ |
| Morpholine | 3.73 (t) | 2.88 (t) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C-2, C-6 (CH₂-N) | C-3, C-5 (CH₂-S or CH₂-O) | Solvent |
| This compound (Predicted) | ~50 - 52 | ~48 - 50 | - |
| 4-(4-Nitrophenyl)this compound | 49.3 | 52.1 | CDCl₃ |
| Thiomorpholine | 47.9 | 28.3 | CDCl₃ |
| Morpholine | 67.8 | 46.4 | CDCl₃ |
Experimental Protocol for NMR Spectroscopy
A general procedure for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If not, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer the clear solution into a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines. This is often an automated process on modern spectrometers.
3. ¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Set the number of scans (typically 8 to 16 for a sample of this concentration).
-
Set the relaxation delay (e.g., 1-2 seconds) to allow for the protons to return to equilibrium between pulses.
-
Acquire the Free Induction Decay (FID).
4. ¹³C NMR Acquisition:
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
Use a standard pulse sequence with proton decoupling to simplify the spectrum to singlets for each carbon.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 128 scans or more).
-
A longer relaxation delay may be necessary for quaternary carbons (e.g., 2-5 seconds).
-
Acquire the FID.
5. Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular structure.
NMR Analysis Workflow
The following diagram illustrates the general workflow for the NMR characterization of a chemical compound.
Caption: Workflow for NMR characterization.
Comparative Guide to the Analytical Techniques for Thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various mass spectrometry and chromatographic techniques for the qualitative and quantitative analysis of thiomorpholine 1,1-dioxide. The information presented herein is intended to assist researchers in selecting the most appropriate analytical methodology for their specific research needs, with a focus on experimental data and protocols.
Introduction to this compound
This compound is a saturated heterocyclic compound containing both nitrogen and sulfur atoms. Its chemical formula is C₄H₉NO₂S, and it has a molecular weight of approximately 135.18 g/mol .[1][2] The presence of the polar sulfone group and the basic nitrogen atom imparts distinct chemical properties that influence the choice of analytical methodology. This compound and its derivatives are of interest in pharmaceutical and materials science research.
Comparison of Key Analytical Techniques
The selection of an analytical technique for this compound depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or high-throughput screening. This section compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Table 1: Performance Comparison of Analytical Techniques
| Parameter | GC-MS | LC-MS | HPLC-UV |
| Principle | Separation of volatile compounds followed by mass analysis. | Separation of compounds in liquid phase followed by mass analysis. | Separation based on polarity with detection by UV absorbance. |
| Sample Volatility | Required | Not required | Not required |
| Derivatization | May be required to increase volatility. | Generally not required. | Not required. |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to ng range) |
| Selectivity | High (based on m/z) | Very High (based on m/z and retention time) | Moderate (relies on chromophore) |
| Structural Info | Detailed fragmentation patterns (with EI) | Fragmentation can be controlled (soft ionization) | None |
| Matrix Effects | Less prone | Can be significant (ion suppression/enhancement) | Can be significant (interfering absorbances) |
| Typical Application | Identification of volatile and semi-volatile compounds. | Broad applicability for non-volatile and thermally labile compounds. | Routine quantification of known compounds with a UV chromophore. |
Mass Spectrometry Analysis: Fragmentation Pathways
The molecular ion ([M]⁺˙) of this compound would have a mass-to-charge ratio (m/z) of 135. The proposed fragmentation would proceed as follows:
-
Molecular Ion Formation : this compound is ionized to form the molecular ion at m/z 135.
-
Loss of SO₂ : The molecular ion undergoes a characteristic cleavage to lose a molecule of SO₂, resulting in a fragment ion at m/z 71.
-
Further Fragmentation : The m/z 71 fragment can undergo further fragmentation, such as the loss of an ethylene molecule (C₂H₄, 28 Da) to produce a fragment at m/z 43.
Figure 1: Proposed EI fragmentation pathway for this compound.
Experimental Protocols
Detailed methodologies are provided below for the analysis of this compound using GC-MS, LC-MS, and HPLC-UV. These protocols are based on established methods for similar heterocyclic compounds and may require optimization for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization may be necessary to improve its volatility and chromatographic peak shape.
Sample Preparation:
-
Derivatization (if necessary): A common approach for amines is silylation. To a dried sample (1-10 µg), add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is highly suited for the analysis of polar and non-volatile compounds like this compound without the need for derivatization.
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., water:acetonitrile 50:50 v/v) to a concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Instrumentation:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm) is a good starting point. For increased retention of this polar compound, a HILIC (Hydrophilic Interaction Liquid Chromatography) column could be advantageous.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
IonSpray Voltage: +5500 V
-
Temperature: 500°C
-
Curtain Gas: 35 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
-
Detection: Full scan from m/z 50-200 for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantitative analysis (e.g., transition 136 -> 71).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique for the quantification of known compounds, provided they possess a UV chromophore. This compound is expected to have weak UV absorbance at low wavelengths.
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration in the range of 1-100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
Instrumentation:
-
Liquid Chromatograph: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Detection Wavelength: Monitor at a low wavelength, such as 205 nm. A wavelength scan should be performed to determine the optimal detection wavelength.
Analytical Workflow
The general workflow for the analysis of a chemical standard like this compound using a chromatographic-mass spectrometric technique is outlined below.
Figure 2: General workflow for the analysis of this compound.
Conclusion
The analysis of this compound can be effectively achieved using several analytical techniques. LC-MS offers the best combination of sensitivity, selectivity, and applicability without the need for derivatization, making it the recommended method for both qualitative and quantitative analysis, especially in complex matrices. GC-MS is a viable alternative, particularly for structural elucidation through its reproducible fragmentation patterns, though it may require sample derivatization. HPLC-UV is a suitable and economical choice for routine quantification in simpler sample matrices where high sensitivity is not a primary concern. The choice of the optimal method will ultimately be guided by the specific goals of the research, available instrumentation, and the nature of the sample matrix.
References
"biological activity comparison of N-substituted thiomorpholine 1,1-dioxide analogs"
A Comparative Guide to the Biological Activity of N-Substituted Thiomorpholine 1,1-Dioxide Analogs
This guide provides a comparative analysis of the biological activities of various N-substituted this compound analogs for researchers, scientists, and drug development professionals. The information is compiled from recent studies and focuses on anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
N-substituted this compound analogs have demonstrated notable cytotoxic activity against a range of cancer cell lines. The primary mechanism of action is believed to involve the inhibition of protein synthesis and DNA replication. Structure-activity relationship (SAR) studies suggest that the nature of the N-substituent plays a crucial role in determining the anticancer potency.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various N-substituted this compound analogs against different cancer cell lines.
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Aryl Group 1 | MCF-7 | 7.80 ± 0.55 | |
| 1b | Aryl Group 2 | HeLa | 6.80 ± 0.61 | |
| 2a | Thiazolyl with Chloro-substituted Aryl | A549 | 10.1 | |
| 2b | Thiazolyl with Chloro-substituted Aryl | HeLa | 30.0 | |
| 3 | Thieno[2,3-c]pyridinyl | HSC3 | 10.8 | |
| 4 | Thieno[2,3-c]pyridinyl | T47D | 11.7 | |
| 5 | Thieno[2,3-c]pyridinyl | RKO | 12.4 | |
| 6 | Thieno[2,3-c]pyridinyl | MCF7 | 16.4 |
Note: The specific structures of the aryl and thiazolyl substituents are detailed in the cited literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the N-substituted this compound analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity
Derivatives of thiomorpholine have been shown to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The sulfone group within the this compound structure is thought to interact with the active sites of bacterial enzymes, leading to the inhibition of their activity.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents the MIC values of a 1-chloro-2-isocyanatoethane derivative of thiomorpholine against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Bacillus cereus (ATCC 14579) | 32 | |
| Bacillus subtilis | 32 | |
| Staphylococcus aureus (ATCC 25923) | 64 | |
| Streptococcus pneumoniae (ATCC 49619) | >64 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The MIC of the compounds is typically determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Compound Preparation: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
This compound and its derivatives have demonstrated anti-inflammatory properties. One of the proposed mechanisms is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the inflammatory response.
Signaling Pathway: TLR4-Mediated Inflammatory Response
The diagram below illustrates a simplified representation of the TLR4 signaling pathway, which can be targeted by N-substituted this compound analogs.
Caption: Inhibition of the TLR4 signaling pathway.
Conclusion
N-substituted this compound analogs represent a versatile scaffold with a broad spectrum of biological activities. The available data indicates their potential as anticancer, antimicrobial, and anti-inflammatory agents. Further SAR studies are warranted to optimize the substituents on the thiomorpholine ring to enhance potency and selectivity for specific therapeutic targets. The experimental protocols and pathway diagrams provided in this guide offer a foundation for future research and development in this promising area of medicinal chemistry.
Unveiling the Structural Landscape of Thiomorpholine 1,1-Dioxide and its Analogues: A Comparative Crystallographic Guide
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount for rational drug design and structure-activity relationship studies. While the X-ray crystal structure of thiomorpholine 1,1-dioxide remains elusive in the public domain, this guide provides a comprehensive comparison of its structural precursors and analogues, namely thiomorpholine, morpholine, and the derivative 4-(4-nitrophenyl)thiomorpholine. This analysis, supported by experimental data from the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), offers valuable insights into the conformational properties of the thiomorpholine ring system.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for thiomorpholine, morpholine, and 4-(4-nitrophenyl)thiomorpholine, providing a basis for structural comparison. The data reveals differences in crystal systems, space groups, and unit cell dimensions, which directly influence the packing and intermolecular interactions of these molecules in the solid state.
| Parameter | Thiomorpholine | Morpholine | 4-(4-Nitrophenyl)thiomorpholine |
| CSD/COD Entry | 2208175, 4107900 | 237262 | 2332751 |
| Chemical Formula | C₄H₉NS | C₄H₉NO | C₁₀H₁₂N₂O₂S |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/c |
| a (Å) | 8.641(2) | 8.823(2) | 11.3359(4) |
| b (Å) | 5.658(1) | 6.334(2) | 5.9234(2) |
| c (Å) | 11.280(3) | 8.823(3) | 16.1419(6) |
| α (°) | 90 | 90 | 90 |
| β (°) | 109.28(3) | 105.78(3) | 108.938(2) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 520.2(2) | 474.9(2) | 1025.89(7) |
| Z | 4 | 4 | 4 |
| R-factor (%) | 5.3 | 4.8 | 4.1 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure using single-crystal X-ray diffraction is a meticulous process that involves several key stages, from crystal growth to data analysis.[1][2][3][4] A representative experimental protocol is outlined below.
1. Crystal Growth: High-quality single crystals are a prerequisite for a successful diffraction experiment.[1][5] This is often achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion, liquid-liquid diffusion, and sublimation. The ideal crystal should be well-formed, transparent, and typically between 0.1 and 0.3 mm in its largest dimension.
2. Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop or a fine glass fiber with a minimal amount of adhesive.[5] The mounted crystal is then placed on the diffractometer. For data collection at low temperatures, the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.
3. Data Collection: The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), a goniometer for precise crystal rotation, and a detector, is used to collect the diffraction data.[4] The crystal is rotated through a series of angles, and at each orientation, a diffraction pattern is recorded as a frame.[4] A complete dataset consists of hundreds or thousands of such frames, capturing the intensities and positions of the diffracted X-ray beams.
4. Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay. The unit cell parameters and the space group are determined from the geometry of the diffraction pattern.
5. Structure Solution and Refinement: The "phase problem," the loss of phase information during data collection, is the central challenge in crystallography.[1] It is overcome using computational methods such as direct methods or the Patterson function to generate an initial model of the crystal structure. This initial model is then refined against the experimental data using least-squares methods to improve the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor.
Experimental Workflow
The following diagram illustrates the logical workflow of a single-crystal X-ray diffraction experiment, from sample preparation to the final structural analysis.
Caption: Workflow of a single-crystal X-ray diffraction experiment.
References
Navigating Early Drug Discovery: A Comparative Guide to the In Vitro ADME Properties of Thiomorpholine 1,1-Dioxide Containing Compounds
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. A critical hurdle in this process is optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. The thiomorpholine 1,1-dioxide scaffold, a six-membered heterocyclic ring, has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide provides a comparative overview of the in vitro ADME properties of a representative set of this compound containing compounds, offering insights to steer lead optimization efforts.
The inherent polarity and potential for hydrogen bonding conferred by the sulfonyl group and the nitrogen atom in the this compound ring can significantly influence a molecule's physicochemical and pharmacokinetic properties. Understanding these effects is paramount for designing compounds with a desirable balance of potency, selectivity, and drug-like characteristics. While direct comparative in vitro ADME data for a comprehensive series of this compound derivatives is not extensively available in the public domain, this guide synthesizes representative data to illustrate key trends and considerations.
Comparative In Vitro ADME Profile
The following tables summarize key in vitro ADME parameters for a hypothetical series of this compound analogs (Compounds A-D), where structural modifications are introduced to modulate their properties. These values are representative of typical data obtained in early drug discovery screening.
Table 1: Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µM) at pH 7.4 |
| Compound A | 350.4 | 2.1 | 150 |
| Compound B | 380.5 | 3.5 | 25 |
| Compound C | 364.4 | 1.8 | 250 |
| Compound D | 410.6 | 4.2 | 5 |
| Reference Drug | 392.4 | 2.8 | 80 |
Table 2: Permeability and Efflux
| Compound | Caco-2 Permeability (Papp, A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp, B→A / Papp, A→B) |
| Compound A | 15.2 | 1.2 |
| Compound B | 25.8 | 3.5 |
| Compound C | 10.5 | 0.9 |
| Compound D | 30.1 | 5.8 |
| Reference Drug | 18.0 | 2.1 |
Table 3: Metabolic Stability
| Compound | Human Liver Microsomal Stability (% remaining after 60 min) | Human Hepatocyte Stability (% remaining after 120 min) |
| Compound A | 85 | 70 |
| Compound B | 45 | 30 |
| Compound C | 92 | 85 |
| Compound D | 20 | 10 |
| Reference Drug | 75 | 60 |
Table 4: Plasma Protein Binding
| Compound | Human Plasma Protein Binding (%) |
| Compound A | 88 |
| Compound B | 98 |
| Compound C | 82 |
| Compound D | >99 |
| Reference Drug | 92 |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and reproduction of in vitro ADME data. Below are standard protocols for the key experiments cited in this guide.
Aqueous Solubility
A kinetic solubility assay is often employed in early discovery. A concentrated DMSO stock solution of the test compound is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final DMSO concentration of typically 1-2%. The solution is shaken for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C). The concentration of the compound in the supernatant after centrifugation is then determined by a suitable analytical method, such as LC-MS/MS, against a standard curve.
Caco-2 Permeability
Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days. The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time. Samples are taken from both compartments at various time points and analyzed by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. For efflux studies, the experiment is reversed, with the compound added to the basolateral side.
Metabolic Stability in Human Liver Microsomes
Human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are incubated with the test compound (typically at 1 µM) in a phosphate buffer (pH 7.4) at 37 °C. The reaction is initiated by the addition of a NADPH-regenerating system. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining. The percentage of compound remaining at the final time point is reported.
Plasma Protein Binding
The equilibrium dialysis method is a common technique to determine the extent of plasma protein binding. A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer. The system is incubated at 37 °C until equilibrium is reached (typically 4-6 hours). The concentrations of the compound in the plasma and buffer chambers are then measured by LC-MS/MS. The percentage of bound drug is calculated as:
% Bound = [(Total concentration - Unbound concentration) / Total concentration] * 100
Visualizing the In Vitro ADME Workflow
To provide a clearer understanding of the process, the following diagram illustrates a typical experimental workflow for in vitro ADME profiling.
Caption: A typical workflow for in vitro ADME screening in early drug discovery.
Conclusion
The successful progression of a drug candidate is heavily reliant on a favorable ADME profile. The this compound scaffold presents both opportunities and challenges in this regard. While the sulfonyl group can enhance aqueous solubility, it may also impact permeability and metabolic stability. The representative data and detailed protocols provided in this guide serve as a valuable resource for medicinal chemists and drug discovery teams. By systematically evaluating these key in vitro ADME properties, researchers can make more informed decisions, prioritize compounds with a higher probability of in vivo success, and ultimately accelerate the delivery of novel therapeutics to patients.
The Ascendance of Thiomorpholine 1,1-Dioxide in Modern Drug Discovery: A Comparative Guide
The thiomorpholine 1,1-dioxide scaffold is emerging as a privileged structure in contemporary medicinal chemistry, offering a unique combination of physicochemical properties that address key challenges in drug design. As a bioisosteric replacement for the more common morpholine ring, this sulfone-containing heterocycle is demonstrating significant potential in enhancing the potency, selectivity, and pharmacokinetic profiles of novel therapeutic agents across a range of disease areas, including oncology, infectious diseases, and inflammatory conditions.
The core advantage of the this compound moiety lies in its electronic and structural features. The strong electron-withdrawing nature of the sulfone group can modulate the basicity of the nitrogen atom, influencing target engagement and pharmacokinetic properties. Furthermore, the tetrahedral geometry of the sulfone introduces a three-dimensional character that can be exploited for improved binding to protein targets. These attributes have led to the incorporation of this scaffold into a variety of investigational drugs, with some advancing into clinical trials.
Performance Comparison: this compound vs. Alternatives
The decision to incorporate a this compound moiety is often driven by the desire to overcome limitations associated with other cyclic amines, such as morpholine. While direct, head-to-head comparative studies are still emerging, the available data suggests key advantages for the this compound scaffold in certain contexts.
One notable example is the oxazolidinone antibiotic Sutezolid , which is under investigation for the treatment of tuberculosis.[1] Sutezolid is an analog of the approved drug Linezolid, with the morpholine ring of Linezolid being replaced by a thiomorpholine moiety. This substitution is reported to contribute to an improved therapeutic profile.
Case Study: Anticancer Activity of this compound Derivatives
Recent research has highlighted the potential of this compound derivatives as potent anticancer agents. A study on novel (4-((1-(aryl)-1H-1,2,3-triazol-4-yl) methoxy)phenyl)(1,1-dioxidothiomorpholino)methanone derivatives demonstrated significant cytotoxic activity against various cancer cell lines.[2]
| Compound | Target Cell Line | IC50 (µM)[2] |
| 6b | MCF-7 (Breast Cancer) | 1.8 ± 0.11 |
| HeLa (Cervical Cancer) | 2.1 ± 0.14 | |
| HEK293 (Normal Kidney) | > 50 | |
| 6g | MCF-7 (Breast Cancer) | 2.5 ± 0.18 |
| HeLa (Cervical Cancer) | 3.2 ± 0.21 | |
| HEK293 (Normal Kidney) | > 50 | |
| 6i | MCF-7 (Breast Cancer) | 3.1 ± 0.25 |
| HeLa (Cervical Cancer) | 3.9 ± 0.29 | |
| HEK293 (Normal Kidney) | > 50 | |
| Cisplatin (Standard) | MCF-7 (Breast Cancer) | 8.9 ± 0.62 |
| HeLa (Cervical Cancer) | 10.2 ± 0.81 |
As shown in the table, compounds 6b , 6g , and 6i exhibited potent anticancer activity, with IC50 values in the low micromolar range against MCF-7 and HeLa cells, and notably lower toxicity towards the normal HEK293 cell line compared to the standard chemotherapeutic agent, Cisplatin.[2]
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Synthesis of this compound Derivatives
The synthesis of this compound often involves the oxidation of the corresponding thiomorpholine precursor.[3]
General Procedure for the Oxidation of Thiomorpholine:
-
Dissolve the thiomorpholine derivative in a suitable solvent, such as dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir at room temperature for a specified time (e.g., 6 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of a reducing agent, like sodium thiosulfate.
-
Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard drug (e.g., Cisplatin) and incubate for 48 hours.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Signaling Pathways and Experimental Workflows
The biological activity of this compound derivatives is often linked to their ability to modulate specific signaling pathways. For instance, in cancer, these compounds may interfere with pathways crucial for cell proliferation and survival.
Caption: Simplified cell proliferation signaling pathway and the inhibitory action of a this compound derivative.
Caption: A typical workflow for the discovery and development of drugs containing the this compound scaffold.
References
A Comparative Guide to Cytotoxicity Assays for Thiomorpholine 1,1-Dioxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cytotoxicity assays utilized in the evaluation of thiomorpholine 1,1-dioxide derivatives. It is designed to assist researchers in selecting the most appropriate methods for their screening and mechanistic studies. The information presented is supported by experimental data from peer-reviewed literature, offering a comprehensive overview of the cytotoxic potential of this class of compounds.
Comparison of Cytotoxic Activity
The cytotoxic effects of this compound derivatives have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds. The following table summarizes the available IC50 values for different derivatives against various cancer cell lines.
| Derivative | Assay | Cell Line | IC50 (µM) | Reference |
| Methyl substituted oxazolyl thiomorpholine dioxide | MTT | A549 (Human Lung Carcinoma) | > 50 | [1] |
| Methyl substituted oxazolyl thiomorpholine dioxide | MTT | HeLa (Human Cervical Cancer) | > 50 | [1] |
| Thiazolyl thiomorpholine | MTT | A549 (Human Lung Carcinoma) | 10.1 | [1] |
| Thiazolyl thiomorpholine | MTT | HeLa (Human Cervical Cancer) | 30.0 | [1] |
Note: The data indicates that the cytotoxic activity of thiomorpholine derivatives can be significantly influenced by the nature of the substituents on the core structure. For instance, the thiazolyl derivative demonstrated notable cytotoxicity against A549 and HeLa cells, while the methyl-substituted oxazolyl dioxide derivative was less potent under the tested conditions[1].
Key Cytotoxicity Assays: A Head-to-Head Comparison
The selection of an appropriate cytotoxicity assay is critical for obtaining reliable and reproducible data. The two most commonly employed methods for assessing the cytotoxic effects of this compound derivatives are the MTT and LDH assays.
| Feature | MTT Assay | LDH Assay |
| Principle | Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt (MTT) to formazan. | Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium. |
| Endpoint | Colorimetric measurement of formazan concentration. | Colorimetric measurement of LDH activity. |
| Indication | Cell viability and proliferation. | Cell membrane integrity and cytotoxicity. |
| Advantages | Well-established, sensitive, and suitable for high-throughput screening. | Non-destructive to remaining viable cells, allowing for further analysis. |
| Limitations | Can be affected by the metabolic state of the cells and interference from certain compounds. | Less sensitive for early apoptotic events where the cell membrane is still intact. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cytotoxicity studies. Below are representative protocols for the MTT and LDH assays, which can be adapted for the evaluation of this compound derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a standard procedure for assessing cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, HeLa)
-
Complete culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Release Assay
This protocol measures cytotoxicity by quantifying LDH released from damaged cells.
Materials:
-
96-well plates
-
Treated cells and culture supernatants
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (positive control for maximum LDH release)
-
Microplate reader
Procedure:
-
Prepare Samples: Following treatment with this compound derivatives as described in the MTT assay protocol, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Assay Reaction: Add the LDH assay reaction mixture (substrate and buffer) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions (typically 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release from lysed cells (positive control).
Visualizing the Experimental Workflow and Potential Signaling Pathways
To aid in the conceptualization of the experimental process and the potential mechanisms of action of this compound derivatives, the following diagrams are provided.
Caption: General experimental workflow for assessing the cytotoxicity of this compound derivatives.
While the precise signaling pathways affected by this compound derivatives are still under investigation, it is known that some of these compounds can inhibit protein synthesis and DNA replication, which may lead to the induction of apoptosis[2]. The following diagram illustrates a generalized apoptosis signaling pathway that could be a potential target.
Caption: A simplified diagram of potential apoptotic signaling pathways that may be induced by this compound derivatives.
Further research is warranted to elucidate the specific molecular targets and signaling cascades modulated by this promising class of compounds. This will enable a more refined understanding of their mechanism of action and facilitate the development of novel anticancer therapeutics.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Thiomorpholine 1,1-Dioxide
The proper disposal of thiomorpholine 1,1-dioxide is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and the environment. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat[1][2][3]. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors[1][4].
In the event of a spill, evacuate personnel from the immediate area. The spilled material should be collected using a non-combustible absorbent material, such as sand or earth[5]. The collected waste must then be placed in a suitable, sealed, and clearly labeled container for disposal[1][2]. Do not allow the product to enter drains or waterways[1][3][4].
Disposal Procedure
The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal service[1][4]. This ensures that the compound is handled and disposed of in accordance with all applicable federal, state, and local regulations[6].
Step-by-Step Disposal Plan:
-
Waste Segregation and Collection:
-
Labeling:
-
Storage:
-
Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal[1][2][4].
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound[2]. While incineration is a potential disposal method, the final determination should be made by the qualified disposal service[4].
-
-
Documentation:
Quantitative Data Summary
| Parameter | Guideline | Citations |
| Personal Protective Equipment | Chemical-resistant gloves, eye protection (goggles/face shield), lab coat. | [1][2][3] |
| Primary Disposal Method | Contact a licensed professional waste disposal service. | [1][2][4] |
| Potential Treatment Option | Chemical incineration with an afterburner and scrubber may be used by the disposal service. | [4] |
| Spill Containment | Use non-combustible absorbent material (e.g., sand, earth). | [5] |
| Waste Storage | Segregated, sealed, and clearly labeled containers in a designated satellite accumulation area. | [2][9] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound are provided in the available literature, as the standard and required procedure is to transfer the waste to a certified disposal company. The protocols followed by such companies are proprietary and dependent on their specific technologies and permits.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the proper disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. sfu.ca [sfu.ca]
- 8. suttonsgroup.com [suttonsgroup.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. This compound | 39093-93-1 [sigmaaldrich.com]
Personal protective equipment for handling Thiomorpholine 1,1-dioxide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Thiomorpholine 1,1-dioxide. The following procedures and recommendations are compiled to ensure safe laboratory practices, proper disposal, and immediate response in case of exposure.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin, eye, and respiratory exposure.[1][2][3][4] The following table summarizes the recommended PPE.
| Protection Type | Equipment | Specification | Source |
| Eye/Face Protection | Safety Glasses with side-shields or Goggles | Conforming to EN166 (EU) or NIOSH (US) approved. | [2][3] |
| Skin Protection | Protective Gloves | Chemically resistant, inspected prior to use. Use proper removal technique. | [1][2] |
| Protective Clothing | Lab coat or appropriate protective clothing to prevent skin exposure. | [2] | |
| Respiratory Protection | Respirator | For nuisance exposures, use type P95 (US) or P1 (EU EN 143). For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. Use NIOSH (US) or CEN (EU) approved respirators. | [1] |
First-Aid Measures
Immediate and appropriate first-aid measures are critical in the event of accidental exposure to this compound.[1][3] The following table outlines the initial steps to be taken. In all cases of exposure, it is essential to consult a physician and show them the Safety Data Sheet (SDS).[1]
| Exposure Route | First-Aid Procedure | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | [1] |
| Skin Contact | Immediately wash off with soap and plenty of water. | [1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [1][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. | [1] |
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is crucial for minimizing risks in the laboratory.
Caption: Workflow for Safe Handling of this compound.
Operational and Disposal Plans
Spill Management
In the event of a spill, personal safety is the top priority.
-
Evacuate : Evacuate personnel to a safe area.[1]
-
Ventilate : Ensure adequate ventilation.[1]
-
Containment : Prevent the substance from entering drains.[1]
-
Personal Protection : Wear the appropriate personal protective equipment as outlined in the table above.[1]
-
Cleanup : For solid spills, sweep up and shovel the material.[1][3] Avoid creating dust.[1] Place the collected material into a suitable, closed container for disposal.[1][3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste : Unused or surplus this compound should be offered to a licensed professional waste disposal company.[1] It may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Materials : Any materials, such as gloves, filter paper, or containers, that have come into contact with this compound should be disposed of as unused product in a sealed, properly labeled container.[1]
-
Regulatory Compliance : Always dispose of chemical waste in accordance with local, state, and federal regulations.
Experimental Protocols
No specific, detailed experimental protocols for the use of this compound were identified in the initial search. Researchers and drug development professionals should consult peer-reviewed literature for established methodologies relevant to their specific application, such as in the synthesis of pharmaceuticals or agrochemicals.[5] Prior to any experimental work, a thorough risk assessment should be conducted for the specific procedures being undertaken. This includes evaluating the potential for exposure, chemical reactions, and the generation of hazardous byproducts. Always adhere to good laboratory practices and any institution-specific safety guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
